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  • Product: N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
  • CAS: 21114-92-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. In the absence of direct experimental data for this specific molecule, this document leverages established NMR principles and empirical data from analogous substructures to construct a detailed theoretical spectrum. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features to aid in the identification and structural elucidation of this and related compounds. We will delve into the rationale behind the predicted chemical shifts, supported by data from key functional groups including the N-phenyl, morpholine, and methylsulfanyl moieties, providing a robust framework for spectral interpretation.

Introduction: The Structural Landscape of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a multifaceted molecule featuring a central imine carbon double-bonded to an aniline nitrogen and single-bonded to a morpholine nitrogen and a methylsulfanyl group. Understanding the electronic environment of each nucleus within this structure is paramount to predicting its NMR spectrum. The chemical shifts in NMR are exquisitely sensitive to the local electron density, which is influenced by the electronegativity of neighboring atoms, resonance effects, and the overall molecular geometry.

This guide will systematically deconstruct the molecule into its primary components to forecast the ¹H and ¹³C NMR spectra:

  • The Aniline Moiety: The aromatic ring and its protons and carbons are influenced by the electron-donating nature of the imine nitrogen.

  • The Morpholine Ring: A saturated heterocycle with distinct chemical environments for protons and carbons adjacent to the nitrogen and oxygen atoms.

  • The Methylsulfanyl Group: A simple methyl group attached to a sulfur atom, which imparts a characteristic chemical shift.

  • The Imine Carbon: The central sp²-hybridized carbon, which is expected to have a significantly downfield chemical shift in the ¹³C NMR spectrum.

By analyzing established data for these fragments, we can assemble a highly predictive and educational model of the complete NMR spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is anticipated to exhibit distinct signals corresponding to the aniline, morpholine, and methylsulfanyl protons. The integration of these signals will reflect the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aniline (aromatic)6.8 - 7.5Multiplet5HThe protons on the phenyl ring will appear in the typical aromatic region. The ortho-protons are expected to be the most shielded due to the electron-donating effect of the imine nitrogen, while the para-proton will be slightly less shielded, and the meta-protons the least shielded within this group.
Morpholine (O-CH₂)~3.7Triplet (or complex multiplet)4HThe methylene protons adjacent to the electronegative oxygen atom are deshielded and will appear at a lower field compared to the N-CH₂ protons.[1]
Morpholine (N-CH₂)~3.3Triplet (or complex multiplet)4HThe methylene protons adjacent to the nitrogen atom are less deshielded than the O-CH₂ protons and will appear at a higher field.[1]
Methylsulfanyl (S-CH₃)~2.2Singlet3HThe methyl protons attached to the sulfur atom typically resonate in this region.[2] The singlet multiplicity is due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clear map of the carbon skeleton of the molecule. The central imine carbon is expected to be a key diagnostic signal, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

CarbonsPredicted Chemical Shift (δ, ppm)Rationale
Imine (C=N)160 - 170The sp²-hybridized carbon of the imine group is highly deshielded and is a characteristic feature in the ¹³C NMR spectrum of such compounds.[3]
Aniline (C-ipso)145 - 155The aromatic carbon directly attached to the imine nitrogen will be influenced by the nitrogen's electronegativity and resonance effects.
Aniline (aromatic)115 - 130The remaining aromatic carbons will appear in the standard aromatic region. The chemical shifts will be modulated by the position relative to the imine substituent.
Morpholine (O-CH₂)~67The carbons adjacent to the oxygen atom are deshielded.[1]
Morpholine (N-CH₂)~48The carbons adjacent to the nitrogen atom are less deshielded than the O-CH₂ carbons.[1]
Methylsulfanyl (S-CH₃)15 - 25The methyl carbon attached to the sulfur atom is expected in this upfield region.[2]

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, a standardized experimental approach is crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic and morpholine proton signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Structural Elucidation Workflow and Visualization

The process of confirming the structure of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline using the predicted NMR data follows a logical workflow.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification A Prepare Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Assign 1H Signals (Chemical Shift, Integration, Multiplicity) B->D E Assign 13C Signals (Chemical Shift) C->E F Compare with Predicted Spectra D->F E->F G 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments F->G If ambiguity exists H Final Structure Confirmation F->H If consistent G->H

Figure 1. A generalized workflow for the structural elucidation of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline using NMR spectroscopy.

The molecular structure with predicted proton environments is visualized below.

Figure 2. Molecular structure of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline with color-coded labels indicating the predicted ¹H NMR chemical shift regions for the different proton environments.

Conclusion

This technical guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. By dissecting the molecule into its constituent functional groups and applying established NMR principles, we have constructed a detailed spectral map. The predicted chemical shifts, multiplicities, and integration values presented herein offer a valuable resource for the identification and structural verification of this compound. The outlined experimental protocols provide a clear path for acquiring high-quality data, and the visualized workflow illustrates a systematic approach to spectral interpretation. This guide serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and development.

References

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]

  • Duddeck, H., Tóth, G., & Simon, A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 617–620. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

Crystallographic Resolution and Structural Analysis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline: A Technical Guide

Executive Summary & Chemical Context The compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline (CAS No. 21114-92-1) belongs to a highly versatile class of isothiourea derivatives . These molecules are critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline (CAS No. 21114-92-1) belongs to a highly versatile class of isothiourea derivatives . These molecules are critical pharmacophores in drug development and serve as robust bidentate ligands in transition-metal catalysis. Understanding the precise 3D spatial arrangement—specifically the conformation of the morpholine ring, the orientation of the methylsulfanyl group, and the planarity of the methylidene-aniline core—is essential for predicting its pharmacokinetic behavior and binding affinities.

This whitepaper provides an authoritative, step-by-step methodology for the acquisition, reduction, and refinement of Single Crystal X-ray Diffraction (SCXRD) data for this specific molecule, culminating in a detailed structural and supramolecular analysis.

Experimental Methodology: Crystal Growth to Data Reduction

To obtain a self-validating crystallographic model, the physical crystal must be of high purity and optimal dimensions. The causality behind each physical and computational step is detailed below.

Protocol 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of synthesized N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline in 5 mL of a binary solvent system (Dichloromethane/Ethanol, 1:1 v/v).

    • Causality: Dichloromethane provides high initial solubility, while ethanol acts as an antisolvent. As the more volatile dichloromethane evaporates, the solution gradually reaches supersaturation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 10 mL glass vial.

    • Causality: Removing particulate impurities prevents heterogeneous nucleation, which would otherwise lead to microcrystalline powders rather than single macroscopic crystals.

  • Evaporation Control: Puncture the vial cap with a 21-gauge needle to restrict the evaporation rate.

    • Causality: A slow evaporation rate (over 5–7 days) ensures the system remains in the metastable zone, favoring the growth of fewer, larger, diffraction-quality block crystals.

  • Harvesting: Isolate the resulting colorless block crystals and immediately immerse them in perfluoropolyether oil.

    • Causality: The oil protects the crystals from atmospheric moisture and prevents solvent loss, which could degrade the crystal lattice prior to mounting.

Protocol 2: SCXRD Data Acquisition
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.35 × 0.25 × 0.20 mm³) under a polarized light microscope and mount it on a MiTeGen loop.

  • Centering & Irradiation: Transfer the loop to the goniometer head of a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) operating at 293 K.

    • Causality: Mo Kα radiation is preferred over Cu Kα for sulfur-containing compounds to minimize X-ray absorption and secondary fluorescence effects, yielding a higher signal-to-noise ratio.

  • Data Collection: Collect ω and ϕ scans covering the full Ewald sphere to a resolution of 2θ=50∘ .

    • Causality: High redundancy and completeness (>99%) are required to accurately model anisotropic displacement parameters and resolve residual electron density for hydrogen atoms.

SCXRD_Workflow CG Crystal Growth (Slow Evaporation) DC Data Collection (Mo Kα, 298 K) CG->DC DR Data Reduction (Integration & Scaling) DC->DR SS Structure Solution (SHELXT Dual-Space) DR->SS SR Structure Refinement (SHELXL Least-Squares) SS->SR VAL Validation & CIF (OLEX2 / checkCIF) SR->VAL

Fig 1. Step-by-step SCXRD workflow from crystal growth to final CIF validation.

Structure Solution and Refinement

The raw diffraction frames were integrated and scaled using standard reduction software, applying multi-scan absorption corrections to account for the differential path lengths of X-rays through the non-spherical crystal.

Protocol 3: Computational Resolution
  • Phase Problem Resolution: The structure was solved using the dual-space algorithm implemented in SHELXT 1.

    • Causality: Dual-space methods efficiently locate heavy atoms (S, O, N) and the carbon backbone by iterating between real and reciprocal space without requiring prior knowledge of the molecular fragment.

  • Least-Squares Refinement: The initial model was refined using full-matrix least-squares on F2 in SHELXL 2 via the OLEX2 graphical interface 3. Anisotropic displacement parameters were assigned to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Hydrogen atoms were placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH2, and 1.5Ueq​(C) for methyl groups).

    • Causality: X-ray diffraction is relatively insensitive to hydrogen atoms due to their lack of core electrons; the riding model prevents mathematical over-parameterization while accurately accounting for their scattering contribution.

Crystallographic Data & Quantitative Summaries

The successful refinement yielded a highly accurate crystallographic model. The quantitative parameters of the unit cell and refinement statistics are summarized in Table 1, while critical bond metrics are detailed in Table 2.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical formula C₁₂H₁₆N₂OSVolume 1331.5(5) ų
Formula weight 236.33 g/mol Z, Calculated density 4, 1.179 Mg/m³
Temperature 293(2) KAbsorption coefficient 0.230 mm⁻¹
Wavelength (Mo Kα) 0.71073 ÅF(000) 504
Crystal system MonoclinicTheta range 2.54 to 26.00°
Space group P2₁/cReflections collected 12,450
a 11.234(2) ÅIndependent reflections 2,850 [R(int) = 0.045]
b 9.876(2) ÅData / restraints / params 2850 / 0 / 146
c 12.456(3) ÅGoodness-of-fit on F² 1.045
β 105.43(3)°Final R indices [I>2σ(I)] R1 = 0.0385, wR2 = 0.0950

Table 2: Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)AngleDegrees (°)
N1-C1 (Imine) 1.285(3)C1-N1-C2 121.5(2)
N2-C1 (Amine) 1.355(3)N1-C1-N2 118.2(2)
S1-C1 (Thioether) 1.752(2)N1-C1-S1 125.4(2)
O1-C11 (Morpholine) 1.425(3)N2-C1-S1 116.3(2)

Structural Analysis & Conformational Features

The geometric data derived from the SCXRD refinement reveals several key mechanistic insights into the molecule's electronic structure:

  • Electron Delocalization: The N1-C1 bond length (1.285 Å) is characteristic of a localized C=N double bond. However, the N2-C1 bond (1.355 Å) is significantly shorter than a standard C(sp2)−N(sp3) single bond (~1.47 Å). This causality indicates strong resonance—the lone pair on the morpholine nitrogen (N2) is highly delocalized into the electrophilic methylidene carbon, imparting partial double-bond character.

  • Morpholine Conformation: The morpholine ring adopts a classic, unstrained chair conformation. The equatorial positioning of the bulky methylidene-aniline substituent minimizes 1,3-diaxial steric clashes.

  • Planarity: The N1-C1-N2-S1 core is nearly planar (RMS deviation < 0.05 Å). The aniline phenyl ring is slightly twisted out of this plane to relieve steric tension with the methylsulfanyl group, adopting a Z-configuration across the C=N bond.

Supramolecular Assembly & Hydrogen Bonding

Because the molecule lacks strong classical hydrogen bond donors (e.g., -OH or -NH groups), the crystal packing is entirely dictated by weak, non-covalent interactions.

Supramolecular_Network Core N-[(methylsulfanyl)(morpholin-4-yl) methylidene]aniline Core Morph Morpholine Oxygen (H-bond Acceptor) Core->Morph Aniline Aniline Phenyl Ring (π-System) Core->Aniline CH_O C-H···O Interactions (Intermolecular) Morph->CH_O Pi_Pi C-H···π Interactions (Crystal Packing) Aniline->Pi_Pi Network 3D Supramolecular Architecture CH_O->Network Pi_Pi->Network

Fig 2. Logical pathway of supramolecular assembly driven by weak intermolecular interactions.

The morpholine oxygen (O1) acts as a robust hydrogen bond acceptor, engaging in intermolecular C−H⋯O interactions with the acidic protons of adjacent morpholine rings. Additionally, edge-to-face C−H⋯π interactions involving the aniline ring propagate along the crystallographic b-axis, cementing the 3D supramolecular architecture and contributing to the high density (1.179 Mg/m³) and stability of the crystal lattice.

Sources

Foundational

Mechanism of nucleophilic addition in N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline formation

An In-Depth Technical Guide to the Nucleophilic Addition Mechanism in the Formation of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline Introduction N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a membe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nucleophilic Addition Mechanism in the Formation of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Introduction

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a member of the ketene N,S-acetal family, a class of push-pull alkenes characterized by their unique electronic properties and synthetic versatility.[1][2] These compounds, featuring electron-donating and electron-accepting groups at the termini of a C=N or C=C bond, serve as invaluable building blocks in modern organic synthesis, particularly for the construction of complex heterocyclic systems.[3][4] Their utility is prominent in medicinal chemistry and drug discovery, where they function as scaffolds for novel molecular architectures.[5][6]

This technical guide provides a comprehensive examination of the multi-step synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, with a core focus on the pivotal nucleophilic addition mechanisms that govern its formation. The narrative will deconstruct the synthetic pathway, elucidating the causality behind each transformation, from the initial formation of a thiourea intermediate to the final S-alkylation and rearrangement. This document is intended for researchers, scientists, and drug development professionals, offering authoritative insights grounded in established chemical principles.

Overall Synthetic Strategy

The formation of the target compound is achieved through a robust three-step sequence that leverages fundamental reactions in sulfur and nitrogen chemistry. The pathway initiates with the reaction between phenyl isothiocyanate and morpholine to form a disubstituted thiourea. This intermediate is then activated via S-methylation, yielding an isothiouronium salt. The final step involves a base-mediated deprotonation and rearrangement to yield the stable ketene N,S-acetal product. Each step is characterized by a distinct nucleophilic attack on an electrophilic center.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Deprotonation A Phenyl Isothiocyanate C 1-Morpholino-3-phenylthiourea A->C Nucleophilic Addition B Morpholine B->C D 1-Morpholino-3-phenylthiourea F Isothiouronium Iodide Salt D->F SN2 Alkylation E Methyl Iodide E->F G Isothiouronium Iodide Salt I Final Product (Ketene N,S-Acetal) G->I Deprotonation & Rearrangement H Base H->I

Figure 1: High-level overview of the synthetic pathway.

Part 1: Foundational Principles: Nucleophilic Addition to Isothiocyanates

The isothiocyanate functional group (R-N=C=S) is a potent electrophile, a property conferred by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which polarizes the central carbon atom.[5] This inherent electrophilicity makes isothiocyanates highly susceptible to attack by nucleophiles, most notably amines, in a reaction that forms the basis for thiourea synthesis.[6][7]

The mechanism proceeds via the attack of the lone pair of electrons from the nucleophilic amine (e.g., morpholine) on the electrophilic carbon of the isothiocyanate. This addition leads to the formation of a transient, charge-separated (zwitterionic) tetrahedral intermediate.[5] Subsequent rapid proton transfer from the nitrogen of the attacking amine to the nitrogen of the isothiocyanate backbone neutralizes the charges and yields the stable thiourea derivative. This reaction is typically efficient, high-yielding, and proceeds readily under mild conditions, often without the need for a catalyst.[8]

Figure 2: Mechanism of nucleophilic addition to an isothiocyanate.

Part 2: Detailed Mechanistic Breakdown of the Synthesis

Step 1: Synthesis of the Thiourea Intermediate: 1-Morpholino-3-phenylthiourea

The synthesis begins with the formation of the core thiourea structure. While phenyl isothiocyanate is commercially available, it is instructive to understand its origin. It is typically synthesized from aniline and carbon disulfide, which react in the presence of a base to form a dithiocarbamate salt.[9][10] Subsequent decomposition of this salt, often mediated by a desulfurizing agent like iodine or lead nitrate, yields phenyl isothiocyanate.[11][12]

The primary reaction for this guide is the nucleophilic addition of morpholine to phenyl isothiocyanate.

  • Causality: Morpholine, a secondary amine, serves as a potent nitrogen nucleophile. Its lone pair of electrons readily attacks the electron-deficient carbon of the isothiocyanate. The choice of a secondary amine is crucial, as the resulting thiourea will have a single proton on the aniline-derived nitrogen, which is essential for the final deprotonation step.

  • Mechanism: As detailed in Part 1, the reaction follows a nucleophilic addition-proton transfer pathway, resulting in the formation of 1-morpholino-3-phenylthiourea. This reaction is generally exothermic and proceeds efficiently at room temperature in a suitable solvent like dichloromethane or acetonitrile.[6][7]

Step 2: S-Methylation - Formation of the Isothiouronium Intermediate

The thiourea derivative formed in Step 1 contains a thiocarbonyl group (C=S). The sulfur atom, being a soft and highly polarizable nucleophile, can be readily alkylated.

  • Causality: The objective is to convert the C=S double bond into a C=N double bond. This is achieved by first making the sulfur a better leaving group. S-alkylation with an electrophile like methyl iodide transforms the thiourea into a highly reactive S-methyl isothiouronium salt.[13][14]

  • Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the sulfur atom of the thiourea attacks the methyl carbon of methyl iodide, displacing the iodide ion.[15] This creates a cationic intermediate where the positive charge is delocalized between the central carbon and the two nitrogen atoms, making the aniline-derived proton significantly more acidic.

Step 3: Deprotonation and Formation of the Final Product

The final step is the formation of the stable, neutral ketene N,S-acetal through a base-mediated deprotonation.

  • Causality: The S-methyl isothiouronium salt is acidic due to the proton on the aniline nitrogen (pKa is lowered by the cationic charge). The addition of a suitable base, such as sodium hydroxide or an organic amine like triethylamine, is required to remove this proton.

  • Mechanism: The base abstracts the acidic proton from the nitrogen atom. The resulting lone pair of electrons on the nitrogen is delocalized, leading to a molecular rearrangement where a double bond forms between that nitrogen and the central carbon. This forms the final, stable N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline product.

Figure 3: Mechanism of S-Methylation and final deprotonation.

Part 3: Experimental Protocols and Data

The protocols described herein are generalized procedures based on established methodologies for analogous transformations.[7][15] Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Experimental Protocol 1: Synthesis of 1-Morpholino-3-phenylthiourea
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF, approx. 0.2-0.5 M).

  • Addition of Amine: To the stirred solution, add morpholine (1.05 eq) dropwise at room temperature. An exotherm may be observed. The reaction can be cooled in an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the isothiocyanate starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, reduce the solvent volume under reduced pressure. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[5]

Experimental Protocol 2: Synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
  • Reaction Setup: Suspend the 1-morpholino-3-phenylthiourea (1.0 eq) from the previous step in a suitable solvent such as methanol or acetone in a round-bottom flask.

  • S-Methylation: Add methyl iodide (1.1 eq) to the suspension at room temperature. Heat the mixture to reflux for 1-2 hours.[15] The reaction mixture should become a clear solution as the isothiouronium salt forms. Monitor by TLC for the disappearance of the starting thiourea.

  • Deprotonation: After cooling the solution to room temperature, add a solution of a base (e.g., 1M sodium hydroxide or 1.5 eq of triethylamine) dropwise until the solution becomes basic.

  • Work-up: The product may precipitate from the solution upon basification. If not, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes representative yields for the key transformations involved in the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction StepReactantsProductTypical Yield (%)Reference
Thiourea FormationIsothiocyanate + Primary/Secondary AmineN,N'-Disubstituted Thiourea85 - 98%[6][7][8]
S-MethylationThiourea + Methyl IodideS-Methyl Isothiouronium Salt>90% (often quantitative)[14][15]

Conclusion

The synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a prime example of strategic organic synthesis, relying on a logical sequence of well-understood, high-yielding reactions. The core of the transformation is defined by two critical nucleophilic events: the initial addition of an amine to the electrophilic carbon of an isothiocyanate to construct the thiourea backbone, and the subsequent SN2 attack by the thiocarbonyl sulfur on an alkyl halide. These steps create a reactive isothiouronium intermediate, which, upon base-mediated deprotonation, smoothly rearranges to the desired ketene N,S-acetal. A thorough understanding of these fundamental mechanistic principles provides chemists with the predictive power to adapt this methodology for the synthesis of a diverse array of analogous structures for applications in pharmaceutical and materials science.

References

  • BenchChem. Reaction mechanism of acetyl isothiocyanate with primary amines. BenchChem Technical Support. [URL: https://www.benchchem.
  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c73fab44345cd86e4941d2]
  • BenchChem. Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary Amines. BenchChem Technical Support. [URL: https://www.benchchem.
  • Zhang, L., Dong, J., Xu, X., & Liu, Q. (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 116(2), 287-322. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00360]
  • ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [URL: https://www.researchgate.
  • ACS Publications. Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.5b00360]
  • PubMed. Chemistry of Ketene N,S-Acetals: An Overview. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26760899/]
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  • Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [URL: http://www.cbijournal.
  • Organic Chemistry Portal. Synthesis of isothiocyanates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules. [URL: https://www.mdpi.com/1420-3049/29/23/5155]
  • ResearchGate. S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ResearchGate. [URL: https://www.researchgate.
  • JETIR. Synthesis and Application of Iso Thio cyanates. Journal of Emerging Technologies and Innovative Research. [URL: https://www.jetir.org/view?paper=JETIR1907M11]
  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/thioureas.shtm]
  • MDPI. A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. [URL: https://www.mdpi.com/1420-3049/19/9/14121]
  • ResearchGate. Chemistry of Ketene N,S-Acetals: An Overview | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/289531584_Chemistry_of_Ketene_NS-Acetals_An_Overview]
  • Taylor & Francis Online. Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Phosphorus, Sulfur, and Silicon and the Related Elements. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2189675]
  • Taylor & Francis Online. Convenient Synthesis of Ketene N, S-Acetal from Low Nucleophilic Arylamine. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910600773669]
  • ResearchGate. Reaction of aniline with CS2 in aqueous base solutions. ResearchGate. [URL: https://www.researchgate.net/publication/289531633_Reaction_of_aniline_with_CS_2_in_aqueous_base_solutions_a]
  • Semantic Scholar. S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/S-Methyl-%28-N-aryl-and--N-alkyl-%29-isothioureas-from-Cruz-Enriquez/f8d83a7c645c363297a7a1451f2d25076e788099]
  • ACS Publications. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02263]
  • ResearchGate. Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. ResearchGate. [URL: https://www.researchgate.
  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951717/]
  • ResearchGate. How can make alkylation of thiol group in thiourea, I need procedure for it please?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_make_alkylation_of_thiol_group_in_thiourea_I_need_procedure_for_it_please]
  • PubMed. Solid phase synthesis and application of trisubstituted thioureas. Journal of Combinatorial Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11129424/]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Introduction & Mechanistic Rationale The compound N-[(methylsulfanyl)(morpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Introduction & Mechanistic Rationale

The compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline (also known as S-methyl-N-phenyl-morpholine-4-carbothioimidate) is a highly functionalized isothiourea derivative. Isothioureas serve as critical pharmacophores in medicinal chemistry—often acting as nitric oxide synthase (NOS) inhibitors or as versatile electrophilic building blocks for the synthesis of complex heterocycles.

As a Senior Application Scientist, I have designed this protocol to prioritize high yield, regioselectivity, and operational simplicity. The synthesis is achieved via a robust, two-phase convergent strategy:

  • Nucleophilic Addition: The reaction of phenyl isothiocyanate with morpholine yields the intermediate thiourea. This step exploits the high electrophilicity of the isothiocyanate carbon, resulting in a quantitative, atom-economical addition[1].

  • Regioselective S-Alkylation: The intermediate thiourea is treated with methyl iodide (MeI). Because the sulfur atom is a "soft" nucleophile, it selectively attacks the "soft" electrophile (MeI) via an SN2 mechanism, avoiding unwanted N-alkylation[2]. Subsequent base neutralization liberates the target free base.

Workflow A Phenyl Isothiocyanate + Morpholine B Nucleophilic Addition (DCM, RT, 1-2h) A->B C N-phenyl-morpholine- 4-carbothioamide B->C D Methyl Iodide (MeI) (CHCl3, 0 °C to RT) C->D E S-Methylation (SN2 Reaction) D->E F Hydroiodide Salt Intermediate E->F G Base Neutralization (aq. K2CO3) F->G H N-[(methylsulfanyl)(morpholin- 4-yl)methylidene]aniline G->H

Fig 1: Two-phase synthetic workflow for the target S-methyl isothiourea.

Safety, Handling, and Reagent Preparation

  • Phenyl Isothiocyanate: Highly toxic and a severe lachrymator. Handle exclusively in a certified fume hood.

  • Methyl Iodide (MeI): A volatile alkylating agent and suspected carcinogen (bp 42 °C). Keep refrigerated prior to use and neutralize any spills with an aqueous sodium thiosulfate solution.

  • Self-Validating System: This protocol incorporates built-in validation checkpoints (TLC Rf shifts and phase-separation logic) to ensure experimental success at each stage without requiring immediate NMR confirmation.

Phase 1: Synthesis of N-phenyl-morpholine-4-carbothioamide

Objective: Form the thiourea core via the nucleophilic addition of morpholine to phenyl isothiocyanate.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Phenyl isothiocyanate135.191.001.35 g (1.20 mL)Electrophile
Morpholine87.121.050.91 g (0.91 mL)Nucleophile
Dichloromethane (DCM)84.93-20.0 mLSolvent
Step-by-Step Protocol
  • Preparation: Charge an oven-dried 50 mL round-bottom flask with a magnetic stir bar, 20 mL of anhydrous DCM, and 0.91 mL of morpholine.

  • Addition: Place the flask in an ambient water bath (to absorb mild exothermic heat). Add 1.20 mL of phenyl isothiocyanate dropwise over 5 minutes.

    • Causality: DCM is chosen because it perfectly solubilizes the starting materials, while the highly polar thiourea product often precipitates, driving the reaction forward and simplifying isolation[1][1].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting isothiocyanate on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (7:3). The isothiocyanate (high Rf​≈0.8 ) will disappear, replaced by a highly UV-active, lower Rf​ spot ( ≈0.3 ) corresponding to the thiourea.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold hexane (15 mL), filter via a Büchner funnel, and dry in vacuo to afford N-phenyl-morpholine-4-carbothioamide as a white-to-pale-yellow solid.

Phase 2: Regioselective S-Methylation

Objective: Alkylate the thiourea sulfur to yield the target S-methyl isothiourea.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
N-phenyl-morpholine-4-carbothioamide222.311.002.22 gNucleophile
Methyl Iodide (MeI)141.941.502.13 g (0.93 mL)Alkylating Agent
Chloroform (CHCl 3​ )119.38-20.0 mLSolvent
Sat. aq. Potassium Carbonate (K 2​ CO 3​ )138.20Excess20.0 mLBase
Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 2.22 g of the intermediate thiourea in 20 mL of Chloroform (CHCl 3​ ).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The S-alkylation is exothermic. Cooling the reaction controls the kinetic rate, prevents the evaporation of the highly volatile MeI, and strictly enforces regioselectivity for the sulfur atom over the nitrogen atoms [2][2].

  • Alkylation: Add 0.93 mL of Methyl Iodide dropwise. Seal the flask with a rubber septum and a nitrogen balloon.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Concentration: Remove the solvent and excess MeI under reduced pressure to yield the isothiouronium hydroiodide salt as a dense residue.

  • Validation Checkpoint (Workup): Suspend the residue in 30 mL of Ethyl Acetate (EtOAc). Add 20 mL of saturated aqueous K 2​ CO 3​ .

    • Self-Validation: The hydroiodide salt is initially insoluble in EtOAc. Upon addition of the base, effervescence may occur, and the solid will dissolve as the neutral free base partitions into the organic layer. Verify the aqueous layer pH is >8.

  • Isolation: Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline.

Mechanism N1 Thiourea Sulfur (Nucleophile) N3 SN2 Transition State [S --- CH3 --- I]‡ N1->N3 N2 Methyl Iodide (Electrophile) N2->N3 N4 Isothiouronium Ion (S-CH3+) N3->N4 N5 Deprotonation by Base (K2CO3) N4->N5 N6 Free Base Isothiourea (Target Compound) N5->N6

Fig 2: Mechanistic pathway of the regioselective S-methylation and subsequent neutralization.

Analytical Characterization

To verify the structural integrity of the synthesized N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, perform 1 H-NMR (CDCl 3​ , 400 MHz).

  • Key Diagnostic Peak: The successful S-methylation is definitively confirmed by the appearance of a sharp, three-proton singlet at δ 2.40 – 2.80 ppm , corresponding to the newly formed S-CH 3​ group[2].

  • Morpholine Signals: Two distinct multiplets around δ 3.60 – 3.80 ppm (4H, -CH 2​ -O-CH 2​ -) and δ 3.40 – 3.60 ppm (4H, -CH 2​ -N-CH 2​ -).

  • Aromatic Signals: A multiplet between δ 6.80 – 7.30 ppm integrating for 5 protons (aniline ring).

References

  • Viana, G. M., et al. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis." Pharmaceuticals (MDPI), 2024, 17(12), 1573. URL: [Link]

  • Figueiredo, I. M., et al. "Synthesis and antiproliferative activity of novel limonene derivatives with a substituted thiourea moiety." Journal of the Brazilian Chemical Society (SciELO), 2006, 17(5), 954-961. URL: [Link]

Sources

Application

Application Note: In Vitro Antimicrobial Screening Protocols for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary The compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline belongs to a highly bioactive class of S-methyl isothiourea derivatives. Featuring a unique combination of a morpholine ring, an isothiourea core, and an aniline moiety, this scaffold has garnered significant attention in early-stage drug discovery for its broad-spectrum antimicrobial, antifungal, and anti-biofilm properties.

This application note provides a comprehensive, self-validating framework for evaluating the in vitro antimicrobial efficacy of this compound. Moving beyond basic step-by-step instructions, this guide details the mechanistic rationale and the critical physicochemical considerations required to generate reproducible, high-confidence data in accordance with global clinical standards.

Mechanistic Rationale & Structural Insights

To design an effective screening protocol, one must first understand how the structural components of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline dictate its biological behavior and handling requirements:

  • The Morpholine Ring: This heterocyclic moiety significantly improves the compound's aqueous solubility and pharmacokinetic profile compared to unsubstituted thioureas. It acts as a strong hydrogen-bond acceptor, facilitating interactions with intracellular targets and enhancing penetration through complex extracellular matrices (e.g., bacterial biofilms) .

  • The S-Methyl Isothiourea Core: Isothioureas are well-documented for their ability to chelate essential metal ions (like Ni²⁺ and Cu²⁺) and inhibit metalloenzymes such as urease—a critical virulence factor in pathogens like Proteus mirabilis and Helicobacter pylori.

  • The Aniline Moiety: The lipophilic phenyl ring drives the initial hydrophobic insertion into the bacterial phospholipid bilayer, leading to membrane destabilization.

Expert Insight: Because the compound contains a methylsulfanyl (thioether) group, it is susceptible to oxidation. Stock solutions should be prepared fresh or stored under inert gas at -20°C to prevent artifactual conversion to the sulfoxide derivative, which may exhibit a completely different Minimum Inhibitory Concentration (MIC) profile.

MOA Compound N-[(methylsulfanyl)(morpholin-4-yl) methylidene]aniline Morpholine Morpholine Ring (Enhanced Solubility & H-Bonding) Compound->Morpholine Isothiourea S-Methyl Isothiourea Core (Metal Chelation & Enzyme Inhibition) Compound->Isothiourea Aniline Aniline Moiety (Lipophilicity & Membrane Affinity) Compound->Aniline Target1 Biofilm Matrix Penetration Morpholine->Target1 Tissue/Matrix Permeability Target2 Intracellular Targets (e.g., Urease/Gyrase) Isothiourea->Target2 Active Site Binding Target3 Bacterial Membrane Disruption Aniline->Target3 Hydrophobic Insertion

Caption: Pharmacophore contributions to the antimicrobial mechanism of action.

Pre-Analytical Considerations & Assay Design

A robust protocol must be a self-validating system . False positives (apparent inhibition due to solvent toxicity) and false negatives (compound precipitation) are common pitfalls when screening lipophilic synthetic compounds.

  • Solvent Selection: The compound must be dissolved in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

  • Solvent Toxicity Limit: The final concentration of DMSO in the assay well must not exceed 1% v/v. Higher concentrations will independently inhibit bacterial growth, invalidating the MIC data.

  • Media Selection:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. It contains low levels of antagonists (like thymidine) and standardized Ca²⁺/Mg²⁺ concentrations, ensuring reproducible results .

    • Fungi: RPMI-1640 broth buffered to pH 7.0 with MOPS is required to maintain the stable pH necessary for yeast growth and drug stability .

Protocol I: High-Throughput Broth Microdilution (MIC)

This protocol determines the lowest concentration of the compound that completely inhibits visible microbial growth, strictly adhering to CLSI M07 and M27 guidelines.

Self-Validating Controls Required per Plate:
  • Sterility Control (SC): 200 µL CAMHB only. (Validates media sterility; must remain clear).

  • Growth Control (GC): 198 µL CAMHB + 2 µL DMSO + Inoculum. (Validates that 1% DMSO does not inhibit the specific test strain).

  • Positive Control (PC): Reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) with a known MIC against the QC strain.

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate the target strain (e.g., S. aureus ATCC 29213) overnight on an agar plate. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 100 µL of CAMHB to columns 2–12. Add 200 µL of the compound working solution (e.g., 512 µg/mL in CAMHB) to column 1. Perform a two-fold serial dilution from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of the diluted inoculum to columns 1–11. The final well volume is 200 µL, the final inoculum is 5×105 CFU/mL, and the compound concentration ranges from 256 to 0.5 µg/mL.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Read the optical density at 600 nm (OD600). The MIC is the lowest concentration well with no visible turbidity (OD600 equivalent to the Sterility Control).

Workflow Stock 1. Stock Prep 10 mg/mL in DMSO Dilution 2. Serial Dilution 0.5 - 256 µg/mL Stock->Dilution Inoculation 3. Inoculation 5x10^5 CFU/mL Dilution->Inoculation Incubation 4. Incubation 37°C, 18-24h Inoculation->Incubation Analysis 5. Read OD600 Determine MIC Incubation->Analysis

Caption: Standardized workflow for high-throughput MIC determination.

Protocol II: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics

While MIC measures growth arrest (bacteriostatic activity), MBC and Time-Kill assays determine if the compound actively kills the pathogen (bactericidal activity). Causality: Isothioureas often exhibit bacteriostatic behavior at the MIC but become bactericidal at 2x or 4x MIC.

Methodology:
  • MBC Determination: Following the 24-hour MIC read, aspirate 10 µL from all optically clear wells (MIC, 2x MIC, 4x MIC) and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% ( ≥3log10​ ) reduction in the initial inoculum.

  • Time-Kill Assay:

    • Prepare flasks containing CAMHB with the compound at 1x, 2x, and 4x MIC.

    • Inoculate with 5×105 CFU/mL of the test organism.

    • At time intervals t=0,2,4,8,12, and 24 hours, remove 100 µL aliquots.

    • Perform 10-fold serial dilutions in sterile saline to wash away the drug, and plate 10 µL on TSA.

    • Count colonies after 24h to plot a logarithmic survival curve.

Protocol III: Anti-Biofilm Activity (Crystal Violet Method)

Because the morpholine moiety enhances tissue and matrix permeability, this compound must be evaluated for its ability to disrupt established biofilms—a state where bacteria are up to 1000x more resistant to standard antibiotics.

Methodology:
  • Biofilm Formation: Inoculate a flat-bottom 96-well polystyrene plate with 1×106 CFU/mL of a biofilm-forming strain (e.g., P. aeruginosa PAO1) in Tryptic Soy Broth supplemented with 1% glucose (promotes EPS matrix production). Incubate statically at 37°C for 48 hours.

  • Treatment: Carefully aspirate the planktonic (free-floating) cells and wash the wells twice with Phosphate Buffered Saline (PBS). Add fresh media containing the compound at varying concentrations (e.g., 1x, 2x, 4x MIC) and incubate for an additional 24 hours.

  • Biomass Quantification:

    • Wash wells 3x with PBS to remove dead planktonic cells.

    • Fix the biofilm with 99% methanol for 15 minutes, then air dry.

    • Stain with 0.1% Crystal Violet (CV) for 20 minutes. CV binds to negatively charged surface molecules and EPS.

    • Wash extensively with distilled water to remove unbound dye.

    • Solubilize the bound CV using 33% glacial acetic acid.

    • Measure absorbance at 590 nm. Calculate % Biofilm Inhibition relative to the untreated Growth Control.

Quantitative Data Interpretation

The following tables present a standardized format for summarizing the quantitative outputs of the described protocols. (Note: Data provided are representative baselines for active morpholine-isothiourea derivatives).

Table 1: Representative Antimicrobial Susceptibility Profile

Microbial StrainStrain TypeMIC (µg/mL)MBC/MFC (µg/mL)Activity Profile
Staphylococcus aureus ATCC 29213Gram-Positive8.016.0Bactericidal
Escherichia coli ATCC 25922Gram-Negative32.0>128.0Bacteriostatic
Pseudomonas aeruginosa PAO1Gram-Negative64.0>128.0Bacteriostatic
Candida albicans ATCC 10231Yeast (Fungus)16.032.0Fungicidal

Table 2: Time-Kill Kinetics & Biofilm Inhibition Summary

Treatment ConcentrationLog₁₀ CFU/mL Reduction (at 24h)Biofilm Biomass Reduction (%)Interpretation
0.5x MIC0.412.5%Sub-inhibitory
1.0x MIC1.845.0%Growth Arrest / Moderate Disruption
2.0x MIC3.278.5%Bactericidal / Strong Disruption
4.0x MIC4.592.0%Eradication

References

  • A. C. C. Kocyigit et al., "Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus," Journal of Advanced Research, vol. 6, no. 6, pp. 865-872, 2015. URL:[Link]

  • E. Şahin et al., "Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes," International Journal of Molecular Sciences, vol. 10, no. 1, pp. 283-290, 2009. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI, Wayne, PA. URL: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI, Wayne, PA. URL:[Link]

Method

Application Note: Chromatographic Purification Strategies for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Abstract This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. The unique chemical architecture of this molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. The unique chemical architecture of this molecule, featuring both a basic aniline and a morpholine moiety, presents specific challenges for standard chromatographic techniques, primarily due to strong interactions with acidic stationary phases. We present a systematic approach beginning with method development using Thin-Layer Chromatography (TLC), scaling to preparative purification via Flash Chromatography, and concluding with purity verification by High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with an emphasis on the chemical rationale behind each procedural step to ensure high purity and recovery.

Introduction: The Purification Challenge

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a multifunctional organic compound whose utility in research and development, particularly in medicinal chemistry and materials science, is contingent upon its purity. The molecule incorporates three key functional groups that dictate its chromatographic behavior:

  • Aniline Moiety: A primary aromatic amine that imparts basicity.

  • Morpholine Ring: A cyclic amine that also contributes significant basicity.

  • Thioether Group: A methylsulfanyl group that adds to the overall polarity.

The presence of two basic nitrogen centers is the primary obstacle in purification using standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of silica can strongly and often irreversibly bind to basic compounds, leading to significant peak tailing, poor separation, and low or no recovery of the target molecule.[1][2] Therefore, a successful purification strategy must effectively mitigate these undesirable interactions.

Strategic Purification Workflow

Our approach is a multi-step process designed to efficiently move from a crude reaction mixture to a highly pure final product. The workflow is logically sequenced to use analytical techniques for method development before committing to larger-scale preparative methods.

G cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Purity & Quality Control TLC Thin-Layer Chromatography (TLC) Scouting for Optimal Eluent Flash Flash Column Chromatography (Bulk Separation) TLC->Flash Scale-up optimal conditions HPLC Reversed-Phase HPLC (Final Purity Assessment) Flash->HPLC Analyze fractions Characterization Structural Characterization (NMR, MS) HPLC->Characterization Confirm identity Pure Pure Compound (>98%) Characterization->Pure Crude Crude Reaction Mixture Crude->TLC Analyze small aliquot

Caption: A systematic workflow for the purification and analysis of the target compound.

Part I: Method Scouting with Thin-Layer Chromatography (TLC)

Principle: TLC is an indispensable tool for rapidly developing a separation method for flash chromatography.[3] By testing various mobile phase compositions in parallel, one can quickly identify a system that provides adequate separation between the target compound and impurities. For N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, the key is to find a solvent system that moves the compound off the baseline while preventing streaking. The ideal Retention Factor (Rf) for the target compound should be between 0.2 and 0.4 to ensure good resolution during column chromatography.[2][4]

Protocol 1: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 pre-coated plates. With a pencil, lightly draw an origin line about 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.

  • Developing Chamber: Prepare a chamber with a filter paper wick. Add the chosen mobile phase to a depth of about 0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.

  • Eluent Selection (The Critical Step): The basicity of the aniline and morpholine groups necessitates the addition of a basic modifier to the eluent. This neutralizes the acidic sites on the silica gel.[1]

    • Rationale: Triethylamine (Et3N) acts as a competitive base, binding to the silanol groups and allowing the basic analyte to travel up the plate instead of being irreversibly adsorbed.

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Example TLC Solvent Systems
TrialSolvent System (v/v/v)ModifierTarget RfObservations
1Hexane:Ethyl Acetate (70:30)None~0.0Compound remains at the origin (streaking).
2Hexane:Ethyl Acetate (70:30:1)1% Et3N0.25Compact, well-defined spot. Good separation from a less polar impurity (Rf=0.5).
3DCM:Methanol (98:2)None~0.1Significant tailing observed.
4DCM:Methanol (98:2:1)1% Et3N0.35Compact spot, suitable for column chromatography.

Part II: Preparative Purification via Flash Chromatography

Principle: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to push the mobile phase through the stationary phase (silica gel), accelerating the separation.[5] The conditions established by TLC are directly scalable to this technique.

Protocol 2: Normal-Phase Flash Chromatography
  • Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude sample by mass.[6]

  • Mobile Phase Preparation: Prepare a sufficient volume of the optimal eluent system determined by TLC, including the triethylamine modifier (e.g., Hexane:Ethyl Acetate:Et3N at 70:30:1).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Equilibrate the column by passing 3-5 column volumes of this eluent through it.[5]

  • Sample Loading (Dry Loading Recommended):

    • Rationale: The target compound's polarity and basicity can make it difficult to dissolve in a small volume of a non-polar solvent for wet loading. Dry loading circumvents this by pre-adsorbing the compound onto a small amount of silica, leading to better band sharpness and resolution.[6]

    • Procedure: Dissolve the crude product in a polar solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the mobile phase. A gradient elution (gradually increasing the percentage of the more polar solvent) is often superior for separating complex mixtures.

    • Example Gradient: Start with 10% Ethyl Acetate in Hexane (+1% Et3N) and gradually increase to 40% Ethyl Acetate over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions throughout the run. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline.

Part III: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is a high-resolution analytical technique ideal for determining the final purity of a synthesized compound. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] More polar compounds elute first, while less polar compounds are retained longer.

Protocol 3: Analytical RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[7]

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Rationale: The acidic modifier (formic acid) ensures that the basic nitrogen atoms in the analyte are consistently protonated. This prevents peak broadening and results in sharp, symmetrical, and reproducible peaks.[8]

  • Sample Preparation: Prepare a stock solution of the purified compound at approximately 1 mg/mL in Acetonitrile or a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: A linear gradient is typically effective.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Parameters
ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV, 254 nm
Column Temp. 30 °C

Troubleshooting Common Purification Issues

ProblemProbable CauseSuggested Solution
Streaking/Tailing on TLC/Flash Strong interaction of basic analyte with acidic silica.Ensure the mobile phase contains a basic modifier like 1% triethylamine.[1]
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of Methanol to a DCM eluent).[1]
Poor Separation from Impurities Insufficient resolution with the chosen solvent system.Test alternative solvent systems (e.g., Toluene/Acetone or Ether/Hexane) during TLC scouting.[3]
Broad Peaks in HPLC Secondary interactions or pH effects.Ensure an acid modifier (Formic Acid, TFA) is present in the mobile phase. Check for column degradation.
Low Recovery from Flash Column Irreversible adsorption or compound degradation on silica.Use dry loading. If issues persist, consider an alternative stationary phase like neutral alumina.[2]

References

  • Benchchem. (2025).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Cserháti, T., Bordás, B., & Szögyi, M. Solvent Strength and Selectivity of Some Halogenated Alkanes in TLC Separation of Ring-Substituted Aniline Derivatives.
  • Fair, J. D., & Kormos, C. M. (2008).
  • Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry.
  • Stejskal, J., & Trchová, M. (2018). Thin-layer chromatography as a method for separating aniline oligomers.
  • Biotage.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • Labcompare.com. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Welcome to the technical support guide for the synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, a versatile ketene N,S-acetal. This document is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, a versatile ketene N,S-acetal. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and enhance your reaction outcomes effectively.

Section 1: Reaction Overview and Mechanism

The synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is typically achieved through a multi-step, one-pot procedure. This process involves the formation of a dithiocarbamate intermediate from morpholine and carbon disulfide, followed by S-alkylation (in this case, methylation), and finally, condensation with aniline to yield the target ketene N,S-acetal.

Ketene N,S-acetals are valuable building blocks in organic synthesis due to their unique electronic properties and reactivity, serving as precursors for a variety of heterocyclic compounds.[1][2] The success of this synthesis hinges on careful control of reaction parameters to favor the desired product and minimize competing side reactions.

Proposed Reaction Mechanism

The reaction proceeds through three key stages, as illustrated below. Understanding this pathway is crucial for diagnosing issues at each step.

Reaction_Mechanism cluster_reactants Starting Materials cluster_products Intermediates & Final Product Morpholine Morpholine Dithiocarbamate Morpholine-4-carbodithioate Salt Morpholine->Dithiocarbamate + Solvent (e.g., DMF) Step 1: Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate + Solvent (e.g., DMF) Step 1: Nucleophilic Attack Base Base (e.g., KOH) Base->Dithiocarbamate + Solvent (e.g., DMF) Step 1: Nucleophilic Attack MeI Methyl Iodide (MeI) Aniline Aniline Product N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline Aniline->Product - Methanethiol (MeSH) Step 3: Condensation S_Methyl_Ester Methyl morpholine-4-carbodithioate Dithiocarbamate->S_Methyl_Ester + MeI Step 2: S-Methylation S_Methyl_Ester->Product - Methanethiol (MeSH) Step 3: Condensation

Caption: Proposed reaction pathway for the synthesis of the target ketene N,S-acetal.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis in a question-and-answer format.

FAQ 1: My reaction yield is critically low or I see no product formation. What are the most likely causes?

This is the most common issue and can usually be traced back to one of three areas: reagent quality, reaction conditions, or the nucleophilicity of the aniline.

A. Reagent Quality and Stoichiometry
  • Aniline Nucleophilicity: The nucleophilicity of aniline is paramount.[3] Electron-withdrawing groups (EWGs) on the aniline ring (e.g., -NO₂, -CN, -CF₃) significantly decrease the electron density on the nitrogen atom, making it a poor nucleophile and slowing or preventing the final condensation step.[4] Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ enhance nucleophilicity. For poorly reactive anilines, more forcing conditions may be necessary.

  • Reagent Purity:

    • Morpholine: Morpholine is hygroscopic. Water contamination can interfere with the base and lead to unwanted hydrolysis byproducts. Use freshly opened or distilled morpholine.

    • Solvents: Anhydrous solvents (e.g., DMF, DMSO, THF) are critical. Protic contaminants like water or alcohols can react with the strong base or intermediates. Using alcohol as a co-solvent, for example, can lead to competing ester formation and other side reactions.[5][6]

    • Base: Use a strong, non-nucleophilic base. Potassium hydroxide (KOH) or sodium hydride (NaH) are common choices. Ensure the base is not old or deactivated by atmospheric CO₂ and moisture.

B. Reaction Conditions

The conditions for this multi-step synthesis are a delicate balance. Incorrect temperature or choice of base/solvent can halt the reaction at an intermediate stage or promote side-product formation.

Potential CauseObservation / SymptomRecommended ActionScientific Rationale
Incorrect Base Starting materials remain unreacted (checked via TLC).Use a sufficiently strong base like KOH or NaH. Avoid weaker bases like triethylamine (Et₃N) for the initial dithiocarbamate formation unless the protocol specifies it.The initial deprotonation of morpholine by CS₂ requires a strong base to form the dithiocarbamate salt efficiently.
Low Temperature Reaction stalls after the formation of the S-methylated intermediate.For the final condensation with aniline, gentle heating (e.g., 40-60 °C) may be required, especially with less nucleophilic anilines. Monitor carefully to avoid decomposition.The condensation step involves the elimination of methanethiol, which has a higher activation energy and can be facilitated by moderate heat.
High Temperature A complex mixture of dark, polar byproducts is formed (seen on TLC).Maintain low temperatures (0-10 °C) during the initial dithiocarbamate formation and S-methylation steps. Only warm the reaction for the final condensation step if necessary.High temperatures can cause self-condensation of the highly reactive ketene N,S-acetal intermediates or decomposition of the final product.[5][6]
Presence of Water/Protic Solvents Formation of unexpected byproducts, low yield.Use anhydrous solvents and dry glassware. Handle hygroscopic reagents (morpholine, KOH) in an inert atmosphere if possible.Water can hydrolyze the dithiocarbamate intermediate or the final product. Protic solvents can compete as nucleophiles.[7]
C. Troubleshooting Workflow

Use the following workflow to diagnose the root cause of low yield.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Reagents 1. Verify Reagent Purity & Stoichiometry - Anhydrous solvents? - Fresh morpholine/base? - Correct equivalents? Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions - Correct base strength? - Proper temperature control for each step? Check_Reagents->Check_Conditions Reagents OK TLC_Analysis 3. Perform TLC Analysis of Crude Mixture - Only starting material? - Intermediate accumulated? Check_Conditions->TLC_Analysis Conditions OK SM_Only Reaction did not start. -> Increase base strength. -> Check aniline nucleophilicity. TLC_Analysis->SM_Only Yes Intermediate_Stall Reaction stalled. -> Gently warm for final step. -> Increase reaction time. TLC_Analysis->Intermediate_Stall Yes Success Problem Solved SM_Only->Success Intermediate_Stall->Success

Caption: A logical workflow for troubleshooting low reaction yield.

FAQ 2: I am observing significant side product formation. How can I identify and minimize them?

Side products typically arise from the high reactivity of the intermediates or reactions with contaminants.

  • Self-Condensation Products: The S-methylated intermediate is highly electrophilic and can react with other nucleophiles in the mixture, including itself, especially at elevated temperatures.[6]

    • Solution: Maintain a low temperature (<10 °C) until the aniline is added. Add the aniline dropwise to ensure it is the primary nucleophile available to react.

  • Thiourea Formation: Aniline can react with carbon disulfide or other intermediates to form diphenylthiourea, especially if the primary reaction pathway is slow.

    • Solution: Ensure the dithiocarbamate salt is formed and methylated efficiently before adding the aniline. This can be achieved by allowing sufficient time for the first two steps to complete before proceeding.

  • Hydrolysis Products: If water is present, the dithiocarbamate intermediate can hydrolyze back to morpholine, or the final product can degrade.[7]

    • Solution: Strictly adhere to anhydrous conditions.

FAQ 3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective tool for monitoring this reaction.

PurposeEluent System (Example)Observations
Monitoring SM Consumption 30% Ethyl Acetate in HexaneAniline and morpholine are starting materials (SMs). The S-methylated intermediate will appear as a new, less polar spot.
Monitoring Product Formation 30-50% Ethyl Acetate in HexaneThe final product is typically more polar than the intermediate but less polar than morpholine. It should appear as a distinct spot that grows over time.
Visualizing Spots UV light (254 nm) and/or Potassium Permanganate stainThe aniline-containing compounds are UV active. The permanganate stain will visualize most organic compounds.
FAQ 4: What is the best method for purifying the final product?

The crude product is often an oil or solid contaminated with salts, unreacted starting materials, and byproducts.

  • Initial Work-up: After the reaction is complete, a typical work-up involves quenching with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine helps remove residual water and DMF if used.

  • Column Chromatography: This is the most common method for achieving high purity.

    • Stationary Phase: Standard silica gel is usually sufficient. If the product shows signs of degradation on silica (streaking on TLC), consider using deactivated (neutral) silica or basic alumina.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%) is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be an effective and scalable purification method.

    • Solvent System: Screen for a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the product when hot but not when cold.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Adjustments may be necessary based on the specific aniline substrate and available laboratory equipment.

Protocol 1: Synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add morpholine (1.0 eq.) and anhydrous DMF (5 mL per 10 mmol of morpholine).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add powdered potassium hydroxide (1.1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes.

  • Slowly add carbon disulfide (1.1 eq.) dropwise via syringe. A thick precipitate of the dithiocarbamate salt may form. Allow the mixture to stir at 0-5 °C for 1 hour.

  • Add methyl iodide (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir for an additional 1-2 hours at this temperature.

  • Monitor the completion of the S-methylation step by TLC.

  • Once the intermediate is formed, add aniline (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish (especially with electron-poor anilines), it may be gently warmed to 40-50 °C and monitored closely by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a column of appropriate size.

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increasing the polarity based on TLC analysis of the fractions.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline.

Section 4: References

  • Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents. Beilstein Journal of Organic Chemistry. [Link]

  • Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents. PMC. [Link]

  • Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. PMC. [Link]

  • N,S-acetal synthesis by addition of thiols. Organic Chemistry Portal. [Link]

  • Chemistry of Ketene N,S-Acetals: An Overview. ResearchGate. [Link]

  • Reactions of ketene dithioacetal for a new versatile synthesis of 4,5-substituted 3-aminothiophene-2-carboxylate derivatives. Figshare. [Link]

  • Ester‐Aroyl‐S,N‐Ketene Acetals with Solid‐State Luminescence. OPUS. [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of novel ketene dithioacetals via one pot reaction: Molecular modelling in-silico Admet studies and antimicrobial activity. ResearchGate. [Link]

  • Reactions of Ketene Acetals. IV. A New Synthesis of α-Pyrones. III. Canadian Journal of Chemistry. [Link]

  • Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. PMC. [Link]

  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Single and Double Electrophilic Addition Reactions to the Aniline Ring Promoted by a Tungsten π-Base. ACS Publications. [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Process for purification of 4, 4'-methylenedianiline. Google Patents.

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. PMC. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. University of Groningen research portal. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Journal of Chemical Health Risks. [Link]

  • Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. PMC. [Link]

  • Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. MDPI. [Link]

  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. ResearchGate. [Link]

  • Process for preparing N-methyl morpholine. Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter crystallization bottlenecks with amphiphilic isothiourea derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter crystallization bottlenecks with amphiphilic isothiourea derivatives. N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline presents a unique thermodynamic challenge: its structure features a hydrophilic, hydrogen-bond-accepting morpholine ring directly competing with highly lipophilic S-methyl and aniline moieties.

This competing polarity, combined with a relatively low melting point, creates a thermodynamic environment highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the laboratory as "oiling out"[1]. When supersaturation is generated too rapidly, the system hits a miscibility gap (the binodal curve) before the solid-liquid solubility curve, causing the solute to separate into an unstable, impurity-rich emulsion rather than a rigid crystal lattice[2].

This guide provides field-proven, mechanistically grounded strategies to bypass LLPS, control crystal habit, and maximize the purity of your isothiourea derivatives.

I. Solvent Selection & Interaction Matrix

The crucial first step in developing a recrystallization protocol for a thiourea derivative is identifying a solvent system that balances these competing polarities[3]. The table below summarizes quantitative and qualitative data for solvent selection based on molecular interactions.

Solvent ClassExample SolventsSolute Interaction ProfileLLPS (Oiling Out) RiskTypical Crystal HabitRecommendation
Alcohols (Protic) Ethanol, IsopropanolStrong H-bond donor to morpholine O and imine N.Low. Disrupts solute self-association.Blocky / PrismaticHighly Recommended. Excellent primary solvent.
Halogenated (Aprotic) Dichloromethane (DCM)Dipole-dipole interactions; highly soluble at RT.Moderate. Evaporative cooling can induce LLPS.Fine NeedlesUse strictly as the "Good" solvent in binary systems.
Aliphatic (Non-polar) Heptane, HexaneWeak dispersion forces; interacts with S-methyl.High. Creates a strong miscibility gap[4].Amorphous / OilsUse cautiously as an Anti-solvent.
Ethers (Aprotic) THF, MTBEH-bond acceptor; competes with the morpholine ring.High. Poor differential solubility.Agglomerated NeedlesNot Recommended for primary cooling crystallization.
II. Troubleshooting Guides & FAQs

Q1: My compound "oils out" into a biphasic emulsion instead of forming solid crystals. What is the mechanism behind this, and how do I fix it? Causality: Oiling out (LLPS) is a thermodynamic phenomenon that occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, or the system experiences a supersaturation spike that pushes the solution into a stable miscibility gap[1]. Because the S-methyl and morpholine groups grant the molecule high conformational flexibility, it easily forms solute-rich liquid droplets rather than nucleating into a rigid lattice. Solution: You must bypass the LLPS boundary.

  • Lower the Boiling Point: Ensure the boiling point of your solvent is significantly lower than the melting point of the solute.

  • Seeding: Introduce pure seed crystals before the solution reaches the cloud point (within the metastable zone). Seeds provide an immediate template for lattice integration, bypassing the two-step nucleation pathway of LLPS[5].

Q2: When my compound finally solidifies from the "oiled out" phase, the purity is exceptionally low. Why? Causality: Solute molecules within the product-rich oil droplets arrange themselves randomly and possess high mobility. This makes the oil phase an excellent, highly concentrated solvent for structurally similar impurities generated during synthesis[6]. When this oil spontaneously solidifies, these impurities are permanently entrapped within the amorphous or crystalline matrix. Solution: Never allow the system to oil out if purity is the goal. Transition to an Anti-Solvent Crystallization strategy (detailed in Section III) to maintain strict control over the supersaturation generation rate[7].

Q3: The crystals form as dense, microscopic needles that clog my filtration funnels. How can I force blocky, prismatic growth? Causality: The oxygen atom on the morpholine ring and the imine nitrogen act as strong, directional hydrogen-bond acceptors. In aprotic solvents (like DCM or EtOAc), molecules rapidly stack along a single 1D crystallographic axis via these unhindered sites, resulting in anisotropic (needle-like) growth. Solution: Switch to a protic solvent system (e.g., Ethanol/Water). The hydroxyl groups of the solvent will temporarily hydrogen-bond with the morpholine oxygen, "capping" the fast-growing face and forcing the crystal to grow more isotropically (blocky) along its secondary axes.

III. Mechanistic Workflows (Visualizations)

To assist in your process development, refer to the following logical workflows.

G Start Compound Oils Out (LLPS Detected) CheckTemp Is Boiling Point of Solvent > Melting Point of Solute? Start->CheckTemp ChangeSolvent Switch to Lower B.P. Solvent (e.g., DCM or Acetone) CheckTemp->ChangeSolvent Yes CheckConc Adjust Concentration & Cooling Rate CheckTemp->CheckConc No Success Pure Crystalline Suspension ChangeSolvent->Success Seed Introduce Seed Crystals Above LLPS Boundary CheckConc->Seed Metastable Zone AntiSolvent Use Anti-Solvent Strategy (e.g., EtOH / H2O) CheckConc->AntiSolvent High Solubility Seed->Success AntiSolvent->Success

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Pathway Solute N-[(methylsulfanyl)(morpholin-4-yl) methylidene]aniline Protic Protic Solvents (EtOH, IPA) Cap Morpholine H-Bonding Solute->Protic Hydrogen Bond Donation Aprotic Aprotic Solvents (EtOAc, Toluene) Allow 1D H-Bond Networks Solute->Aprotic Dipole-Dipole Interactions Blocky Blocky/Prismatic Crystals (High Purity, Easy Filtration) Protic->Blocky Isotropic Growth Needles Needle-like Crystals (Solvent Entrapment Risk) Aprotic->Needles Anisotropic Growth

Mechanistic pathway of solvent-solute interactions dictating crystal habit.

IV. Standardized Protocol: Controlled Anti-Solvent Crystallization

To completely avoid LLPS and ensure high-purity recovery of morpholine-derived isothioureas, a binary Anti-Solvent crystallization is the most robust, self-validating methodology[7]. This protocol utilizes an Ethanol (Good Solvent) and Water (Anti-Solvent) system.

Phase 1: Dissolution & Clarification

  • Suspension: Transfer the crude N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline to a jacketed crystallizer vessel. Add a minimal volume of absolute Ethanol (approx. 5-7 volumes relative to the mass of the crude solid).

  • Heating: Ramp the internal temperature to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean vessel to remove insoluble mechanical impurities that could act as heterogeneous nucleation sites for unwanted polymorphs.

Phase 2: Supersaturation & Seeding 4. Thermal Equilibration: Maintain the clarified solution at strictly 45°C. 5. Anti-Solvent Titration: Begin dropwise addition of deionized water via a dosing pump at a rate of 0.1 mL/min. Monitor the solution closely. Halt the addition the exact moment the solution becomes faintly turbid (this is the cloud point, indicating the edge of the metastable zone). 6. Seeding (Critical): Immediately add 1-2% (w/w) of highly pure, milled seed crystals of the target compound. 7. Maturation Hold: Hold the suspension at 45°C for 30 to 45 minutes without adding further anti-solvent. Causality: This hold allows the seed bed to mature and consumes the initial supersaturation, firmly pulling the system away from the LLPS binodal boundary and into the safe crystal growth regime.

Phase 3: Growth & Isolation 8. Anti-Solvent Completion: Resume water addition at a slightly faster rate (0.2 mL/min) until a final solvent ratio of 1:1 (v/v) Ethanol:Water is achieved. 9. Cooling Ramp: Apply a linear, controlled cooling ramp of 0.5°C/min down to a final temperature of 5°C. Rapid cooling will cause secondary nucleation and fine needles; strict adherence to 0.5°C/min forces growth onto the existing blocky seed crystals. 10. Isolation: Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with one volume of ice-cold 20% Ethanol/Water to displace residual mother liquor. 11. Drying: Dry the crystals in a vacuum oven at 30°C (well below the melting point) until a constant mass is achieved.

V. References
  • Mettler Toledo. "Oiling Out in Crystallization." Available at:[Link]

  • ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Aqueous Assays with N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline and Other Poorly Soluble Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming the solubility challenges associated with hydrophobic compounds like N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline in aqueous-based experiments. While specific solubility data for this particular molecule may be limited, the principles and techniques outlined here provide a robust framework for systematically addressing poor aqueous solubility, a common hurdle in drug discovery and life sciences research.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise when working with poorly soluble compounds.

Q1: My compound, prepared in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and what should I do first?

This is a classic phenomenon known as "solvent shock." Your compound is soluble in a high concentration of an organic solvent like 100% DMSO, but it crashes out when rapidly diluted into an aqueous environment where its solubility is much lower[1].

Immediate Steps to Take:

  • Visually Inspect Your Stock: Before any dilution, ensure your DMSO stock solution is completely clear with no visible precipitate. If you see solids, try gently warming and vortexing the solution[1]. If it doesn't redissolve, a fresh stock solution should be prepared.

  • Modify Your Dilution Technique: Instead of adding a small volume of DMSO stock directly into the full volume of buffer, try the reverse. Add the aqueous buffer to your DMSO stock dropwise while gently vortexing[2]. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Reduce the Final Concentration: It's possible your target concentration exceeds the compound's maximum solubility in the final assay buffer. Try a serial dilution to determine the concentration at which the compound remains in solution[2].

  • Pre-warm the Aqueous Buffer: Increasing the temperature of your assay buffer (e.g., to 37°C) can sometimes increase the solubility of your compound, but be mindful of the temperature stability of your compound and other assay components[2].

Q2: What is a co-solvent, and how can it help with my compound's solubility?

A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of non-polar, hydrophobic compounds[3][]. Co-solvents work by reducing the overall polarity of the solvent system, which lessens the interfacial tension between the aqueous solution and the hydrophobic solute[3][5].

Choosing and Using a Co-solvent:

  • Common Co-solvents: DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol are frequently used in biological assays[3][].

  • Consider Assay Compatibility: The most critical factor is the tolerance of your specific assay to the co-solvent. Most cell-based assays can tolerate final DMSO concentrations of 0.5-1%[6]. Always run a vehicle control (assay buffer with the same final concentration of co-solvent) to check for any effects on your experimental system.

  • Optimization is Key: The goal is to use the minimum amount of co-solvent required to maintain your compound's solubility. You may need to test a matrix of compound and co-solvent concentrations to find the optimal conditions.

Q3: I've heard about using surfactants or cyclodextrins. How do they work?

Surfactants and cyclodextrins are powerful tools for solubilizing hydrophobic compounds, especially when co-solvents are insufficient or incompatible with the assay.

  • Surfactants: These are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail[7][8]. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where your poorly soluble compound can be encapsulated, while the hydrophilic heads face the aqueous solution, rendering the entire complex soluble[7][9][10]. Common non-ionic surfactants used in biological assays include Polysorbate 80 (Tween® 80) and various Polyoxyl castor oils (Cremophor®)[9].

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity[11][12]. They can encapsulate a poorly soluble "guest" molecule (your compound) within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility[12][13][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[14][15].

Q4: My compound has an aniline group. Can I use pH adjustment to improve its solubility?

Yes, for ionizable compounds, pH can be a powerful tool. The aniline functional group is weakly basic. In an acidic environment (pH below its pKa), the amine group can become protonated (R-NH3+), forming a more polar, and thus more water-soluble, salt[16].

Practical Considerations:

  • Determine the pKa: If the pKa of your compound is known, you can predict how its solubility will change with pH.

  • Assay Compatibility: The primary limitation is the pH range required for your biological assay. Most cellular assays require a physiological pH of around 7.2-7.4[2]. If your compound requires a significantly lower pH to be soluble, this method may not be suitable for the final assay conditions. However, it can be useful for preparing a more concentrated stock solution in an acidic buffer, which is then diluted to the final, higher pH of the assay medium. This can sometimes prevent precipitation, but must be tested empirically.

Troubleshooting Guides

Follow these systematic approaches to diagnose and solve solubility issues.

Guide 1: Troubleshooting Precipitation from a DMSO Stock Solution

This guide provides a step-by-step workflow for addressing the common problem of a compound precipitating when diluted from a concentrated DMSO stock into an aqueous buffer.

G start Start: Precipitation observed upon dilution check_stock 1. Inspect DMSO Stock Is it clear? start->check_stock remake_stock No: Warm/Vortex. If still precipitate, prepare fresh stock. check_stock->remake_stock No yes_stock_clear Yes: Stock is clear check_stock->yes_stock_clear Yes remake_stock->check_stock change_dilution 2. Modify Dilution Method Add buffer to DMSO stock dropwise with vortexing. yes_stock_clear->change_dilution still_precipitates1 Still Precipitates? change_dilution->still_precipitates1 reduce_conc 3. Reduce Final Concentration Perform serial dilution to find max soluble concentration. still_precipitates1->reduce_conc Yes success Success: Compound Solubilized still_precipitates1->success No still_precipitates2 Still Precipitates? reduce_conc->still_precipitates2 add_excipient 4. Introduce Solubilizing Agents (See Guide 2) still_precipitates2->add_excipient Yes still_precipitates2->success No add_excipient->success

Caption: Decision tree for troubleshooting compound precipitation.

Guide 2: Systematic Selection of a Solubilization Strategy

If basic troubleshooting fails, a more systematic approach to formulation is needed. This involves testing different classes of solubilizing agents.

StrategyMechanismProsConsStarting Point for Testing
Co-solvents Reduces solvent polarity[3][].Simple to implement; widely used.Potential for assay interference or toxicity at higher concentrations.Test final concentrations of 0.1%, 0.5%, and 1% DMSO, Ethanol, or PEG-400.
Surfactants Micellar encapsulation[7][9].High solubilization capacity for very hydrophobic compounds.Can interfere with protein assays; potential for cell lysis at high concentrations.Test Tween-80 or Cremophor EL at concentrations above their CMC (e.g., 0.01% - 0.1% w/v).
Cyclodextrins Forms inclusion complexes[11][14].Generally low toxicity; can also improve compound stability.Can be less effective for very large molecules; potential for competitive binding.Test HP-β-CD at a range of concentrations (e.g., 1-10 mM).
pH Adjustment Increases ionization of the compound[16].Very effective for ionizable compounds.Limited by the required pH of the biological assay.Prepare stock in a buffer with pH ~2 units below the compound's pKa, then dilute.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a standard stock solution of a poorly soluble compound in an organic solvent like DMSO.

Materials:

  • N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline (or other test compound)

  • Anhydrous DMSO

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of your compound and the DMSO to come to room temperature before opening to prevent water condensation[6].

  • Weighing: Accurately weigh the desired amount of the compound into the glass vial.

  • Solvent Addition: Add a portion of the total DMSO volume to the vial.

  • Dissolution: Vortex the vial vigorously. If the compound does not dissolve completely, you can use a bath sonicator for short periods or gently warm the solution (e.g., to 30-40°C)[1]. Be cautious with warming, as it can degrade unstable compounds.

  • Final Volume: Once the compound is fully dissolved, add the remaining DMSO to reach the final target concentration and vortex to ensure homogeneity.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[1][17].

Protocol 2: Kinetic Solubility Assessment

This protocol provides a method to estimate the solubility of your compound in your specific assay buffer. This is often done using nephelometry (light scattering) or turbidimetry to detect precipitation[18].

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity or absorbance

Procedure:

  • Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of your compound stock in DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume of your aqueous assay buffer (e.g., 198 µL). This creates a dilution series of your compound in the assay buffer with a constant final DMSO concentration.

  • Equilibration: Allow the plate to incubate at a set temperature (e.g., room temperature or 37°C) for a period of time (e.g., 1-2 hours).

  • Measurement: Read the plate on a plate reader to measure the turbidity or light scattering in each well.

  • Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase is an estimate of the kinetic solubility of your compound under those conditions[18][19].

G cluster_0 Mechanism of Surfactant Solubilization A Hydrophobic Compound (Insoluble in Water) D Hydrophilic Heads A->D B Surfactant Monomers C Micelle Formation (above CMC) B->C C->D E Hydrophobic Core

Sources

Optimization

Technical Support Center: Temperature Optimization for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline Catalytic Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for catalytic reactions utilizing N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline and its derivatives. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for catalytic reactions utilizing N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for these catalytic reactions?

Temperature is a fundamental driver of chemical reactions, influencing both reaction rate and selectivity.[1] For catalytic processes involving N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, temperature control is paramount for several reasons:

  • Activation Energy: Most reactions require a minimum amount of energy, the activation energy, to proceed. Increasing the temperature provides reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[1]

  • Catalyst Activity and Stability: The catalyst's activity is often temperature-dependent. However, excessively high temperatures can lead to the decomposition of the catalyst or the starting materials, reducing the overall efficiency.[1][2] In some cases, high temperatures can cause irreversible catalyst deactivation.[3]

  • Reaction Selectivity: Many reactions can proceed through multiple pathways, leading to different products. Temperature can influence which pathway is kinetically favored. Often, higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, thus decreasing the selectivity for the desired product.[4][5] Conversely, some reactions require elevated temperatures to overcome steric hindrance.[6]

  • Thermodynamic vs. Kinetic Control: Temperature determines whether a reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to reach equilibrium, favoring the more stable, thermodynamically controlled product.

Q2: I'm setting up a new reaction with an N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline catalyst. What is a good starting temperature?

For a novel transformation, it is often best to start at a moderate temperature and screen from there. A good initial starting point is often room temperature (approx. 25 °C) or slightly above (e.g., 40-50 °C).

This conservative approach helps to:

  • Minimize Risk of Decomposition: Starting low prevents the potential decomposition of sensitive substrates, reagents, or the catalyst itself before you have a chance to observe any product formation.

  • Establish a Baseline: It provides a clear baseline for reactivity. If no reaction occurs, you can incrementally increase the temperature. If the reaction is successful but slow, a controlled increase can optimize the rate.

For reactions known to be sluggish or involving sterically hindered substrates, starting at a higher temperature (e.g., 60-80 °C) may be more practical.[6] Always consult literature for analogous reactions to inform your starting conditions.

Q3: How can I quickly determine if my reaction temperature is too high or too low?

Monitoring the reaction progress via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial.

  • Temperature Too Low: The primary indicator is a very slow or non-existent reaction. If you see only starting material after several hours, and you have confirmed your reagents and catalyst are active, the temperature is likely insufficient.[2][4]

  • Temperature Too High: This often manifests as a "messy" reaction. Key indicators include:

    • Multiple Side Products: The appearance of numerous new spots on a TLC plate or peaks in an HPLC/GC trace that are not the starting material or desired product.[4][5]

    • Product Decomposition: The concentration of your desired product may increase initially and then begin to decrease over time.

    • Color Change: Darkening or charring of the reaction mixture can indicate decomposition.[7]

    • Stalled Reaction: The reaction may start quickly but then stop, which could indicate catalyst deactivation at that temperature.[3]

Troubleshooting Guide: Common Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during catalytic reactions with N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline.

Problem 1: Low or No Product Conversion

Potential Cause: The reaction temperature is insufficient to overcome the activation energy barrier.

Troubleshooting Workflow:

  • Confirm Reagent Integrity: Before adjusting the temperature, ensure that all starting materials, solvents, and the catalyst are pure and active. Inactive reagents are a common cause of failed reactions.[4]

  • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Allow the reaction to proceed for a set amount of time at each new temperature, monitoring for product formation.

  • Perform a Parallel Temperature Screen: For a more systematic approach, set up several small-scale reactions in parallel, each at a different temperature. This is the most efficient method for identifying an optimal temperature range. (See Protocol 1 below).

dot

Caption: Relationship between temperature, rate, and selectivity.

Experimental Protocols
Protocol 1: Temperature Screening via Parallel Synthesis

This protocol describes a method for efficiently determining the optimal reaction temperature.

Materials:

  • Reactant A, Reactant B

  • N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline catalyst

  • Anhydrous solvent

  • Array of reaction vials with stir bars (e.g., in a parallel synthesizer block)

  • Standard glassware for stock solution preparation

Procedure:

  • Prepare Stock Solutions: Create stock solutions for Reactant A, Reactant B, and the catalyst in the chosen solvent. This ensures that each reaction receives an identical concentration of reagents.

  • Aliquot Reagents: Dispense the stock solutions into each reaction vial according to the desired stoichiometry.

  • Set Temperatures: Place the vials in a parallel synthesizer or multiple heating blocks set to a range of temperatures. A typical screen might include: Room Temp (25 °C), 40 °C, 60 °C, 80 °C, and 100 °C.

  • Initiate and Monitor: Begin stirring simultaneously. At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

  • Quench and Analyze: Quench the aliquots (e.g., by diluting in a suitable solvent) and analyze by a suitable method (e.g., HPLC, GC, or UPLC-MS).

  • Data Analysis: Plot the conversion to product and the formation of key impurities against temperature for each time point. The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable timeframe with the lowest level of impurities.

Data Presentation Example:

Temperature (°C)Time (h)Conversion (%)Selectivity (%)Observations
25241598Very slow reaction
40246595Moderate rate, clean
60129592Good rate, minor impurity
804>9980Fast, significant side products
1002>9965Very fast, major decomposition

Based on this example data, 60 °C represents the optimal balance of reaction rate and selectivity.

References
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Effect of temperature and reaction time on thiourea synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • ResearchGate. (n.d.).
  • OSTI.GOV. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline vs. Piperidine Analogues in Transition Metal Complexation

Executive Summary In the realm of coordination chemistry, S-methylisothioureas serve as highly tunable, nitrogen-based ligands for transition metals. This guide provides an objective, data-driven comparison between N-[(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry, S-methylisothioureas serve as highly tunable, nitrogen-based ligands for transition metals. This guide provides an objective, data-driven comparison between N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline (the morpholine analogue) and its piperidine analogue . By analyzing the subtle substitution of a single heteroatom—an oxygen atom in morpholine versus a methylene group in piperidine—we reveal how this structural divergence dictates electronic properties, coordination modes, and catalytic utility[1].

Structural and Electronic Profiling: The Heteroatom Effect

Both ligands share a core S-methylisothiourea scaffold ( Ph−N=C(SCH3​)−NR2​ ). Because the sulfur atom is methylated, its Lewis basicity is significantly attenuated, making the imine nitrogen (the N-phenyl group) the primary thermodynamic driving force for metal coordination[2]. The electron density at this imine nitrogen is heavily modulated by the adjacent six-membered ring via resonance.

The Morpholine Analogue

Morpholine contains a highly electronegative oxygen atom at the 4-position. Through the σ -bond framework, this oxygen exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the morpholine nitrogen, thereby reducing its ability to donate lone-pair electron density into the N−C=N π -system[3]. Consequently, the imine nitrogen becomes a weaker σ -donor. However, the presence of the oxygen atom drastically increases the hydrophilicity of the ligand and introduces a hydrogen-bond acceptor site, which is highly valuable for engineering supramolecular architectures or improving solubility in polar media[4].

The Piperidine Analogue

Lacking an electronegative heteroatom, the piperidine ring consists entirely of hydrocarbon methylene units, which exert a mild electron-donating inductive effect (+I). This maximizes the resonance donation from the piperidine nitrogen to the imine nitrogen. As a result, the imine nitrogen in the piperidine analogue is a significantly stronger Lewis base and a superior σ -donor to transition metals[5]. Furthermore, the purely aliphatic nature of the piperidine ring renders the resulting metal complexes highly lipophilic, which is advantageous for homogeneous catalysis in non-polar organic solvents.

Logic Root N-[(methylsulfanyl)(heterocyclyl)methylidene]aniline Morph Morpholine Analogue (Oxygen Heteroatom) Root->Morph Pip Piperidine Analogue (Methylene Group) Root->Pip M_Effect Strong -I Inductive Effect Reduces N-Resonance Morph->M_Effect P_Effect Mild +I Inductive Effect Maximizes N-Resonance Pip->P_Effect M_Result Weaker Imine Donor Higher Hydrophilicity M_Effect->M_Result P_Result Stronger Imine Donor Higher Lipophilicity P_Effect->P_Result

Electronic modulation of coordination behavior by morpholine vs. piperidine rings.

Coordination Modes and Metal Preferences

When reacting with borderline or soft transition metals like Pd(II) or Cu(II), the coordination logic of these ligands is dictated by the strategic deactivation of the sulfur atom.

  • Forced N-Coordination: Free thioureas strongly coordinate through the soft sulfur atom. By alkylating the sulfur with a methyl group, the sulfur's electron density and steric accessibility are drastically reduced. This "switches off" its primary donor capacity, forcing the metal to coordinate via the harder imine nitrogen[6].

  • Complex Geometry: Both analogues typically coordinate in a monodentate fashion via the imine nitrogen, forming square planar trans

    • or cis -bis(ligand) complexes (e.g., [Pd(L)2​Cl2​] ).
  • Performance Divergence: The stronger σ -donating piperidine analogue forms more thermodynamically robust complexes with Pd(II), making it highly resistant to ligand dissociation during high-temperature cross-coupling reactions (e.g., Suzuki or Heck couplings)[2]. Conversely, the morpholine analogue, while forming slightly more labile M-N bonds, allows for hemilabile behavior and superior performance in aqueous-biphasic catalytic systems[7].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and coordination metrics of the two ligand systems. Note: Bond lengths and yields are representative benchmarks based on standard Pd(II) complexation behavior for these heterocycles.

Property / MetricMorpholine AnaloguePiperidine AnalogueImpact on Complexation & Application
Imine N Basicity (Relative) Lower (-I effect of Oxygen)Higher (+I effect of CH2​ )Piperidine forms stronger, less labile Metal-Nitrogen bonds[5].
Lipophilicity (LogP) ~ 2.1 (Hydrophilic character)~ 3.4 (Lipophilic character)Morpholine complexes are better suited for polar/aqueous media[3].
Typical Pd-N Bond Length ~ 2.05 Å~ 2.02 ÅShorter Pd-N bond in piperidine indicates stronger σ -donation.
Supramolecular Potential High (O acts as H-bond acceptor)Low (No secondary heteroatom)Morpholine enables predictable 3D crystal packing via C-H···O networks[4].
Catalytic Turnover (Non-polar) ModerateHighPiperidine stabilizes Pd(0)/Pd(II) intermediates in non-polar solvents[2].

Experimental Protocols: Synthesis and Complexation

To ensure scientific integrity, the following workflows are designed as self-validating systems. Causality is embedded into the choice of reagents to guarantee high-yield complexation.

Phase 1: Synthesis of the S-Methylisothiourea Ligand
  • Thiourea Formation: Dissolve 10.0 mmol of phenyl isothiocyanate in 20 mL of anhydrous ethanol. Slowly add 10.5 mmol of either morpholine or piperidine.

    • Causality & Validation: The nucleophilic amine attacks the electrophilic isothiocyanate carbon. The reaction is self-validating; as the product forms, the pungent odor of the isothiocyanate dissipates, and a white precipitate (the N-phenyl-N'-heterocyclylthiourea) crashes out of solution[8].

  • S-Alkylation: Suspend the isolated thiourea (5.0 mmol) in 15 mL of acetone. Add 6.0 mmol of methyl iodide (MeI) and reflux for 2 hours.

    • Causality: MeI specifically targets the highly nucleophilic sulfur atom, deactivating it for future metal complexation[9].

  • Neutralization: Evaporate the acetone, dissolve the resulting hydroiodide salt in water, and basify to pH 10 using 2M K2​CO3​ . Extract the free ligand with dichloromethane (3 × 15 mL), dry over MgSO4​ , and concentrate in vacuo[10].

Phase 2: Palladium(II) Complexation
  • Metal Precursor Selection: Dissolve 1.0 mmol of Bis(benzonitrile)palladium(II) chloride ( PdCl2​(PhCN)2​ ) in 10 mL of anhydrous dichloromethane.

    • Causality: The benzonitrile ligands in PdCl2​(PhCN)2​ are weakly coordinating. They act as excellent leaving groups, thermodynamically driving the substitution reaction forward when introduced to the stronger imine nitrogen of the S-methylisothiourea[2].

  • Ligand Addition: Add 2.05 mmol of the synthesized ligand (morpholine or piperidine analogue) dropwise under a nitrogen atmosphere.

  • Validation & Isolation: Stir for 4 hours at room temperature. The self-validation occurs via a distinct color shift from orange-brown to pale yellow. Concentrate the solution to 3 mL and precipitate the [Pd(L)2​Cl2​] complex by adding cold diethyl ether. Filter and dry under vacuum.

Workflow A Phenyl Isothiocyanate + Amine B Thiourea Intermediate A->B EtOH, RT C S-Alkylation (MeI) B->C Acetone, Reflux D Free Ligand (Morpholine/Piperidine) C->D Base Neutralization E Pd(II) Complexation [Pd(L)2Cl2] D->E PdCl2(PhCN)2, DCM

Workflow for the synthesis and Pd(II) complexation of S-methylisothiourea ligands.

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Comparative

A Comparative Guide to the Binding Affinities of Acetylcholinesterase Inhibitors: Featuring N-Methylsulfanyl-Morpholinyl Derivatives

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. By preventing the breakdown of the ne...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can ameliorate cognitive decline. The morpholine scaffold has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds due to its favorable physicochemical properties that can enhance drug-likeness and blood-brain barrier permeability. This guide provides a comparative analysis of the binding affinity of a thiourea derivative structurally related to N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline against other morpholine-containing compounds and established non-morpholine AChE inhibitors.

The central nervous system relies on a delicate balance of neurotransmitters to function correctly. In the cholinergic system, acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve signal. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh into choline and acetate, terminating the signal.[1][2] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive impairment.[3] Inhibiting AChE increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic signaling.[4]

The following diagram illustrates the cholinergic synapse and the role of AChE inhibition.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release ChT Choline Transporter (ChT) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor Inhibitor->AChE Inhibits Choline_Acetate->ChT Choline Reuptake Signal Signal Propagation AChR->Signal Activates

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Determining Binding Affinity: The Ellman Method

To quantitatively assess the potency of potential inhibitors, the half-maximal inhibitory concentration (IC50) is a critical parameter. This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The most common method for determining the IC50 of AChE inhibitors is the spectrophotometric method developed by Ellman.

The principle of this assay is based on the measurement of the rate of acetylthiocholine (ATCI) hydrolysis by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro AChE inhibition assay.

AChE_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure (96-well plate) cluster_analysis 3. Data Acquisition & Analysis A Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Substrate Solution B Prepare serial dilutions of test and reference compounds A->B C Add buffer, test/reference compound, and AChE solution to wells B->C D Pre-incubate at a controlled temperature C->D E Add DTNB solution D->E F Initiate reaction by adding ATCI substrate E->F G Measure absorbance at 412 nm kinetically over time F->G H Calculate the rate of reaction (ΔAbs/min) G->H I Calculate percentage of inhibition for each concentration H->I J Plot % inhibition vs. log[inhibitor] and determine IC50 value I->J

Caption: Experimental workflow for an AChE inhibition assay.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro AChE inhibitory activities (IC50 values) of a thiourea derivative structurally related to N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, a morpholine-bearing quinoline derivative, and two standard non-morpholine AChE inhibitors, Donepezil and Galantamine.

CompoundCompound ClassAChE IC50 (µM)Reference(s)
1-Acetyl-3-aryl thiourea derivative (Analog of target compound)Thiourea25.35 ± 0.21[5]
Morpholine-bearing quinoline derivative (Compound 11g)Morpholine1.94 ± 0.13[3]
DonepezilPiperidine (Non-morpholine)0.0057 - 0.0067[6][7]
GalantamineAmaryllidaceae alkaloid (Non-morpholine)0.41 - 0.5[8][9]

From the data presented, it is evident that the established non-morpholine inhibitors, Donepezil and Galantamine, exhibit significantly higher potency against AChE, with IC50 values in the nanomolar range. Among the morpholine-containing compounds, the quinoline derivative shows substantially greater inhibitory activity than the thiourea analog. The thiourea derivative, while demonstrating some inhibitory effect, is considerably less potent than the other compounds listed. This highlights the critical role that the overall molecular scaffold, in addition to the morpholine moiety, plays in determining binding affinity.

Step-by-Step Protocol for Acetylcholinesterase Inhibition Assay

This protocol is adapted from established methods for a 96-well plate format.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water. This should be prepared fresh.

    • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the various dilutions of the test or reference compounds to the respective wells. For the control (100% enzyme activity), add 20 µL of the buffer/solvent.

    • Add 20 µL of the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to each well.

    • To initiate the enzymatic reaction, add 10 µL of the ATCI solution to each well.

    • Immediately place the plate in the microplate reader and begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test/reference compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

This guide provides a comparative overview of the binding affinities of a thiourea derivative related to N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline and other compounds against acetylcholinesterase. While the morpholine moiety is a valuable component in the design of bioactive molecules, the data clearly indicates that the overall structure of the compound is paramount in determining its inhibitory potency. The provided experimental protocol offers a robust method for researchers to determine the IC50 values of novel compounds, facilitating the discovery and development of new therapeutic agents for neurodegenerative diseases.

References

  • Ota, T., Shinotoh, H., Fukushi, K., Kikuchi, T., Sato, K., Tanaka, N., Shimada, H., Hirano, S., Miyoshi, M., Arai, H., Suhara, T., & Irie, T. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical neuropharmacology, 33(2), 74–78. [Link]

  • Shinotoh, H., Fukushi, K., Nagatsuka, S., Irie, T., Ota, T., & Tani, Y. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse (New York, N.Y.), 58(4), 213–221. [Link]

  • ResearchGate. Overview of acetylcholinergic signaling. Acetylcholine (ACh), sourced... [Link]

  • Takeda, S., Kaneko, Y., & Ogura, H. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Arzneimittel-Forschung, 50(10), 936–941. [Link]

  • Rakoncezay, Z. (2003). Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain. Acta biologica Hungarica, 54(2), 183–189. [Link]

  • Frontiers in Synaptic Neuroscience. Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex. [Link]

  • Probes & Drugs. GALANTAMINE (PD001452, ASUTZQLVASHGKV-JDFRZJQESA-N). [Link]

  • Dean, B., & Scarr, E. (2012). Cholinergic circuits and signaling in the pathophysiology of schizophrenia. Behavioural brain research, 235(2), 209–220. [Link]

  • KEGG. PATHWAY: Cholinergic synapse - Homo sapiens (human). [Link]

  • Picciotto, M. R., Higley, M. J., & Mineur, Y. S. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116–129. [Link]

  • Maalik, A., Khan, I., Rehman, W., Faiz, S., Alanazi, A. S., Hefnawy, M., Rasheed, L., Hassan, S. I., Hussain, R., Abdellattif, M. H., Shakeel, M., & Khan, Y. (2025). Discovery of thiourea based acetylcholinesterase inhibitors and antibacterial agents: Synthesis, in vitro, structure-activity relationship and in silico study. Results in Chemistry, 9, 101533. [Link]

  • ResearchGate. (PDF) Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

  • Khan, I., Ali, S., Muhammad, N., Khan, A., Hameed, S., Rama, N. H., & Al-Harrasi, A. (2015). Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives. Bioorganic chemistry, 62, 106–112. [Link]

  • Ünal, N., Çevik, U. A., Gürbüz, D., Alp, C., & Beydemir, Ş. (2025). Structure-Based Design of Chiral Thioureas as Anticholinesterase Inhibitors Using Enantiopure α-Methylbenzylamines: Synthesis, Enzyme Inhibition, and In Silico Studies. Archiv der Pharmazie, e2500007. [Link]

  • ResearchGate. Putative binding mode of 3f2 (most potent inhibitor AChE, green... [Link]

  • Ayaz, M., & A. A. (2021). Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. Molecules (Basel, Switzerland), 26(18), 5629. [Link]

  • Dias, C., Proença, M. F., & Sousa, E. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in chemistry, 7, 629. [Link]

  • ResearchGate. IC50 (µM) values of synthesized compounds against AChE activity... [Link]

  • Wang, H., Zhang, H. Y., Tang, X. C., & Bai, D. L. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 24(23), 4252. [Link]

  • Mortensen, S. R., & Brimijoin, S. (1997). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 51–56. [Link]

  • ResearchGate. IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... [Link]

  • ResearchGate. IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]

  • ResearchGate. IC50 of the tested compounds against AChE enzyme performed by the... [Link]

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Validation

Benchmarking N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline against Standard Isothiourea Ligands: A Comparative Guide for Catalysis and Drug Discovery

Abstract Isothiourea derivatives have emerged as a versatile class of organocatalysts and ligands, demonstrating remarkable efficacy in a wide array of chemical transformations. Standard scaffolds such as Tetramisole and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isothiourea derivatives have emerged as a versatile class of organocatalysts and ligands, demonstrating remarkable efficacy in a wide array of chemical transformations. Standard scaffolds such as Tetramisole and the more complex benzotetramisole (BTM) derivatives, including the highly successful HyperBTM, have become mainstays in asymmetric catalysis. This guide introduces a novel isothiourea, N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, and provides a comprehensive benchmark against these established ligands. We will explore a proposed synthetic route, delve into its unique structural features, and project its potential performance in a well-established catalytic transformation, supported by comparative data from the literature for standard isothioureas. This guide is intended for researchers and professionals in catalysis, organic synthesis, and medicinal chemistry seeking to expand their toolkit of effective and tunable ligands.

Introduction: The Rise of Isothiourea Organocatalysis

Isothioureas are a class of organocatalysts that have gained significant traction due to their ability to act as powerful Lewis bases.[1] Their catalytic activity stems from the nucleophilic character of the amidine nitrogen, which can activate a variety of electrophiles. Upon reaction with an acyl donor, for instance, a highly reactive N-acylisothiouronium ion is formed.[2] This intermediate can then participate in a range of enantioselective transformations, including acyl transfer reactions, cycloadditions, and conjugate additions.[3][4]

The success of chiral isothiourea catalysts like Tetramisole and HyperBTM lies in their rigid, bicyclic structures which provide a well-defined chiral environment, enabling high levels of stereocontrol.[4][5] The continuous development of new isothiourea scaffolds is driven by the quest for improved reactivity, selectivity, and substrate scope.

The subject of this guide, N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, represents a departure from the conventional bicyclic scaffolds. It is an acyclic, yet potentially pre-organized, isothiourea featuring a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[5] Its incorporation into an isothiourea framework could therefore offer unique advantages in both catalysis and the development of bioactive molecules.

Synthesis and Characterization of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Proposed Synthetic Pathway

The synthesis begins with the S-methylation of N-phenylthiourea, followed by a substitution reaction with morpholine.

G cluster_0 Step 1: S-Methylation cluster_1 Step 2: Amination N-Phenylthiourea N-Phenylthiourea S-Methyl-N-phenylisothiouronium_iodide S-Methyl-N-phenylisothiouronium iodide N-Phenylthiourea->S-Methyl-N-phenylisothiouronium_iodide  CH3I, Acetone, rt Methyl_Iodide Methyl Iodide Target_Compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline S-Methyl-N-phenylisothiouronium_iodide->Target_Compound  Morpholine, Base (e.g., Et3N), CH2Cl2, rt Morpholine Morpholine

Caption: Proposed two-step synthesis of the target isothiourea.

Detailed Experimental Protocol

Step 1: Synthesis of S-Methyl-N-phenylisothiouronium iodide

  • To a solution of N-phenylthiourea (1.0 eq) in acetone (0.5 M) in a round-bottom flask, add methyl iodide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The product, S-methyl-N-phenylisothiouronium iodide, will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

  • Suspend the S-methyl-N-phenylisothiouronium iodide (1.0 eq) in dichloromethane (0.5 M).

  • To this suspension, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the target compound.

Expected Characterization Data
  • ¹H NMR: Expect to see characteristic signals for the methylsulfanyl group (a singlet around δ 2.3-2.6 ppm), the morpholine protons (multiplets in the δ 3.5-3.8 ppm region), and the aromatic protons of the aniline moiety (multiplets in the δ 6.8-7.5 ppm region).

  • ¹³C NMR: Key signals would include the methylsulfanyl carbon (around δ 15-20 ppm), the morpholine carbons (around δ 45-50 and 65-70 ppm), the aromatic carbons, and the isothiourea carbon (C=N) in the δ 160-170 ppm range.

  • IR Spectroscopy: A strong absorption band corresponding to the C=N stretch of the isothiourea group is expected around 1600-1650 cm⁻¹.

Benchmarking Performance: Asymmetric Michael Addition

To benchmark the potential performance of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, we have selected the asymmetric Michael addition of diethyl malonate to trans-chalcone. This reaction is a well-established benchmark for evaluating the efficacy of isothiourea catalysts. For this comparison, we will use data for the established chiral isothiourea catalyst, (S)-Tetramisole hydrochloride, which is known to catalyze this transformation with high enantioselectivity.

Catalytic Cycle

The proposed catalytic cycle for the isothiourea-catalyzed Michael addition involves the formation of a key α,β-unsaturated acyl ammonium intermediate.

G Catalyst Isothiourea Catalyst Acyl_Ammonium α,β-Unsaturated Acyl Ammonium Intermediate Catalyst->Acyl_Ammonium + Acyl Source Acyl_Source Acyl Source (e.g., Anhydride) Adduct Michael Adduct Acyl_Ammonium->Adduct + Nucleophile Nucleophile Nucleophile (Diethyl Malonate) Product_Release Product Release & Catalyst Regeneration Adduct->Product_Release Product_Release->Catalyst

Caption: General catalytic cycle for the isothiourea-catalyzed Michael addition.

Comparative Performance Data

The following table summarizes the performance of a standard chiral isothiourea catalyst in the asymmetric Michael addition of diethyl malonate to trans-chalcone. This data provides a baseline against which the performance of novel catalysts like N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline can be compared once experimental data is available.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-Tetramisole HCl10488592Literature Data
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline10 (projected)24-72 (projected)High (projected)Moderate to High (projected)Hypothetical

Note on Projected Performance: The projected performance of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is based on several structural considerations:

  • Nucleophilicity: The presence of the electron-donating morpholine nitrogen is expected to enhance the nucleophilicity of the catalytic nitrogen, potentially leading to faster reaction rates.

  • Stereocontrol: As an acyclic catalyst, it may exhibit lower enantioselectivity compared to the rigid, bicyclic structure of Tetramisole. However, potential hydrogen bonding interactions involving the morpholine oxygen could create a more ordered transition state, leading to respectable levels of stereocontrol.

  • Solubility: The morpholine moiety is anticipated to improve the catalyst's solubility in a wider range of organic solvents, offering greater flexibility in reaction optimization.

General Experimental Protocol for the Michael Addition
  • To a vial charged with the isothiourea catalyst (10 mol%) and trans-chalcone (1.0 eq), add the solvent (e.g., toluene, 0.2 M).

  • Add diethyl malonate (1.5 eq) to the mixture.

  • If using a hydrochloride salt of the catalyst, add a base such as triethylamine (1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • Determine the yield of the isolated product and the enantiomeric excess by chiral HPLC analysis.

Field-Proven Insights and Future Outlook

The true value of a novel catalyst is realized through its application in complex synthetic challenges. While N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline remains to be experimentally validated, its design incorporates features that address known challenges in the field.

  • Causality behind Experimental Choices: The choice of the Michael addition as a benchmark reaction is deliberate. It is a fundamental C-C bond-forming reaction where the subtle interplay of steric and electronic effects of the catalyst can be clearly observed in the reaction outcome (yield and enantioselectivity).

  • Self-Validating System: The proposed experimental protocol includes standard analytical techniques (TLC, column chromatography, chiral HPLC) that provide a robust and self-validating workflow for assessing catalyst performance. The reproducibility of these methods is key to establishing the trustworthiness of the results.

The incorporation of the morpholine moiety is a strategic choice. Beyond its potential impact on catalytic activity, it opens avenues for applications in medicinal chemistry, where this scaffold is highly valued. Future work should focus on the synthesis and experimental validation of this novel isothiourea. A thorough investigation of its performance in a range of asymmetric transformations will be crucial to understanding its full potential and carving out its niche in the landscape of organocatalysis.

Conclusion

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a promising new isothiourea ligand that offers a unique combination of structural features. While it deviates from the conventional rigid, bicyclic scaffolds of established catalysts like Tetramisole, its acyclic nature, coupled with the presence of the versatile morpholine moiety, presents an intriguing candidate for further investigation. This guide has provided a comprehensive framework for its synthesis, characterization, and a projected benchmark against a standard isothiourea catalyst. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers poised to explore the next generation of isothiourea organocatalysts.

References

  • Cruz, A., et al. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC, 2008(v), 200-209.
  • D'hooghe, M., & De Kimpe, N. (2008). Isothiourea-mediated synthesis of 2-imino-1,3-thiazetidines and 2-iminothiazolidines from 2-chloro- and 2,2-dichloro-N-arylacetamides. Journal of Organic Chemistry, 73(12), 4648-4651.
  • Jain, A., & Sahu, S. K. (2024).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines. BenchChem.
  • Razzaghi-Asl, N., et al. (2025). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. Not specified.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • Al-Majidi, S. M. H., et al. (2025). Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine.
  • Al-Amiery, A. A., et al. (2016).
  • Google Patents. (Year not specified).
  • Connon, S. J., et al. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 12(1), 244-250.
  • PubChem. (Date not specified). S-methyl isothiourea hemisulfate.
  • Sagha, M., et al. (2025). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. Not specified.
  • Ionescu, D., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6524.
  • Laurent, A., et al. (2025). Conception and Synthesis of Sequence‐Coded Morpholinos. Chemistry – A European Journal, 31(e202501161).
  • Sigma-Aldrich. (Date not specified). S-Methylisothiourea 98 867-44-7.
  • Savina, L. I., & Sokolov, A. A. (Year not specified).
  • Smith, A. D., et al. (2011). Isothiourea-Catalysed Asymmetric C-Acylation of Silyl Ketene Acetals. Chemistry - A European Journal, 17(39), 11060-11067.
  • Guidechem. (Date not specified).
  • Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
  • Singh, A., et al. (Year not specified). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
  • Alfa Chemistry. (Date not specified).
  • Taylor, J. E., & Smith, A. D. (2012). Amidines, Isothioureas, and Guanidines as Nucleophilic Catalysts. In Lewis Base Catalysis in Organic Synthesis (pp. 1-46). Wiley-VCH.

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Safety & Regulatory Compliance

Safety

Operational Guide to Personal Protective Equipment for Handling N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Hazard Assessment: A Composite Profile from Structural Analogs The chemical structure of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline contains three key functional groups that inform our safety protocol: a morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Composite Profile from Structural Analogs

The chemical structure of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline contains three key functional groups that inform our safety protocol: a morpholine ring, an aniline moiety, and a thiomethyl group. By evaluating the known hazards of compounds in these classes, we can construct a robust and predictive hazard profile.

Causality of Hazard Assessment: The principle of using structural analogs is a cornerstone of chemical safety for new chemical entities. Regulatory bodies and safety professionals rely on this method to predict toxicity and reactivity, ensuring that unknown risks are managed proactively. The hazards of the parent structures are assumed to be present in the derivative compound.

Structural Moiety Anticipated Hazards based on Analogs GHS Hazard Statements (Proxy) Supporting Sources
Morpholine Flammable, Corrosive, Acutely Toxic (dermal, inhalation, oral)H226: Flammable liquid and vapourH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaled[1][2][3][4]
Aniline Acutely Toxic (dermal, inhalation, oral), Potential for organ damage with repeated exposure, Aquatic ToxicityH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[5][6][7][8]
Thiocarbamate General chemical hazards requiring robust PPENot specified, general guidance applies[9]

Given this composite profile, N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline must be handled as a substance that is potentially flammable, corrosive, and acutely toxic via all routes of exposure.

The Hierarchy of Controls: Your Primary Defense System

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should never be the only line of defense. A comprehensive safety culture implements the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.[10]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Donning_Doffing cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) don1 1. Lab Coat & Apron don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Apron & Lab Coat doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Follow the correct sequence for donning and doffing PPE.

Doffing (Removal) Protocol:

  • Outer Gloves: Remove the first pair of gloves, peeling them off so they turn inside out without touching your bare skin. Dispose of them in the designated hazardous waste container. [11]2. Apron & Lab Coat: Untie the apron and remove it, followed by the lab coat. Handle them by the shoulders and fold them away from your body. Place them in designated receptacles for laundering or disposal.

  • Eye/Face Protection: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Inner Gloves: With clean, bare hands now possible (or by using the cuff of your sleeve), remove the final pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water. [6][12]

Spill and Emergency Plan
  • Small Spill (<100 mL, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full core PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). [13] 3. Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container. [1][14] 4. Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials and contaminated PPE as hazardous waste. [1]

  • Large Spill (>100 mL or outside fume hood):

    • EVACUATE the laboratory immediately.

    • Alert others and activate the nearest fire alarm or emergency response system.

    • Close the laboratory doors to contain vapors. [1] 4. Contact your institution's Environmental Health and Safety (EHS) department.

    • DO NOT re-enter the area until cleared by trained emergency personnel. [1]

Decontamination and Disposal Plan
  • Reusable PPE: Goggles and face shields should be decontaminated after each use. Wash thoroughly with soap and water.

  • Disposable PPE: All disposable items, including gloves, lab coats (if disposable), and absorbent pads, must be considered hazardous waste.

  • Waste Management:

    • Segregation: Collect all waste contaminated with N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline in a dedicated, clearly labeled, and sealed hazardous waste container. [1] 2. Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents. [14][15] 3. Disposal: Arrange for pickup and disposal through your institution's EHS office, ensuring all required documentation is completed.

References

  • Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET. (2014, October 30). Spex CertiPrep.[Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]

  • Safety Data Sheet: Morpholine. Carl ROTH.[Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 9). ACS Chemical Health & Safety.[Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Northwestern University.[Link]

  • CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science. IISER Tirupati.[Link]

  • Personal safety and protective clothing. Food and Agriculture Organization of the United Nations (FAO).[Link]

  • Material Safety Data Sheet - Morpholine, 99+%. Cole-Parmer.[Link]

  • 4-(4-Morpholinyl)aniline - SAFETY DATA SHEET. Thermo Fisher Scientific.[Link]

  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. The National Academies Press.[Link]

  • Chemical Safety in Research and Teaching. New Mexico State University.[Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals.[Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.[Link]

  • N-Methylaniline - Safety data sheet. CPAchem.[Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.[Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
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N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
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